molecular formula C14H10Cl2FN3O2 B605977 BCM-599 CAS No. 1820763-99-2

BCM-599

カタログ番号: B605977
CAS番号: 1820763-99-2
分子量: 342.1514
InChIキー: HGXMWUZBYQFEPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BCM-599 is a HBV capsid assembly inhibitor. BCM-599 could be utilized as an effective combination treatment against HBV infection. BCM-599 showed IC50 of 0.88 μM and CC50 of 144 μM in HepG2.2.15 cells. BCM-599 decreased both intracellular and extracellular viral DNA levels without affecting the pgRNA level;  moreover, interestingly, at the concentration of 0.88 μM, BCM-599 reduced the intracellular capsid level by 51% while increased the amount of free core protein dimer by 5-fold.

特性

CAS番号

1820763-99-2

分子式

C14H10Cl2FN3O2

分子量

342.1514

IUPAC名

N-(2-((2,6-dichloropyridin-3-yl)amino)-2-oxoethyl)-4-fluorobenzamide

InChI

InChI=1S/C14H10Cl2FN3O2/c15-11-6-5-10(13(16)20-11)19-12(21)7-18-14(22)8-1-3-9(17)4-2-8/h1-6H,7H2,(H,18,22)(H,19,21)

InChIキー

HGXMWUZBYQFEPM-UHFFFAOYSA-N

SMILES

FC1=CC=C(C(NCC(NC2=C(Cl)N=C(Cl)C=C2)=O)=O)C=C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BCM-599;  BCM 599;  BCM599.

製品の起源

United States

Foundational & Exploratory

Technical Guide: The Role of Elsubrutinib in the ABBV-599 Combination Matrix

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ABBV-599 represents a strategic attempt to decouple efficacy from toxicity in the treatment of systemic autoimmune pathologies, specifically Systemic Lupus Erythematosus (SLE). It is a fixed-dose combination of Upadacitinib (a JAK1-selective inhibitor) and Elsubrutinib (ABBV-105, a highly selective, irreversible BTK inhibitor).

This guide analyzes the specific contribution of the elsubrutinib component.[1] While upadacitinib dampens cytokine-mediated inflammation, elsubrutinib is engineered to silence B-cell intrinsic activation via the B-cell Receptor (BCR) and Fc-gamma receptor (FcγR) pathways. This document dissects the molecular mechanism, the synergistic hypothesis versus clinical reality, and the protocols required to validate its pharmacodynamic engagement.

Part 1: Molecular Architecture of Elsubrutinib (ABBV-105)

Structural Pharmacology

Unlike first-generation BTK inhibitors (e.g., ibrutinib) which often exhibit off-target activity against EGFR or ITK, elsubrutinib was designed for high selectivity to minimize toxicity (such as atrial fibrillation or rash) while maintaining potent target coverage.

  • Chemical Class: Indole-7-carboxamide derivative.[2]

  • Binding Mode: Covalent, irreversible inhibition.[3]

  • Target Residue: Cysteine 481 (Cys481) in the ATP-binding pocket of Bruton’s Tyrosine Kinase (BTK).

  • Potency: IC50 of 0.18 μM for the BTK catalytic domain.[3][4]

The Selectivity Profile

Elsubrutinib’s selectivity is critical for the ABBV-599 combination. Since upadacitinib already modulates a broad range of immune cells, adding a "dirty" BTK inhibitor would compound toxicity. Elsubrutinib demonstrates negligible inhibition of T-cell kinases (like ITK), preserving T-cell regulatory functions that might be beneficial in autoimmunity.

ParameterElsubrutinib (ABBV-105)Ibrutinib (Comparator)Clinical Implication
Binding Type Covalent (Irreversible)Covalent (Irreversible)Sustained target inhibition
Target BTK (Cys481)BTK (Cys481)Blocks BCR signaling
EGFR Inhibition MinimalModerateReduced risk of skin/GI toxicity in ABBV-599
ITK Inhibition MinimalHighPreserves ADCC and T-cell regulation

Part 2: The Mechanistic Rationale (The Dual-Strike Hypothesis)

The core logic of ABBV-599 is the simultaneous blockade of two non-overlapping inflammatory highways:

  • The Cytokine Highway (JAK1): Driven by Type I Interferons (IFN-α/β), IL-6, and IFN-γ. Targeted by Upadacitinib.[5][6][7][8][9][10]

  • The Autoantibody Highway (BTK): Driven by B-cell activation, differentiation into plasmablasts, and immune complex sensing via FcγRs. Targeted by Elsubrutinib.[1][4][5][6][7][8][9][10]

Signaling Pathway Interaction

The diagram below illustrates how these two components converge to suppress nuclear transcription factors (NF-κB and STATs).

ABBV599_Mechanism cluster_inputs Extracellular Signals Ag Auto-Antigen / Immune Complex BCR B-Cell Receptor (BCR) & Fc-Gamma R Ag->BCR Cyt Pro-inflammatory Cytokines (IL-6, IFN-alpha) CytR Cytokine Receptor Cyt->CytR BTK BTK (Bruton's Tyrosine Kinase) BCR->BTK Phosphorylation JAK JAK1 (Janus Kinase 1) CytR->JAK NFkB NF-kB Activation BTK->NFkB Signaling Cascade STAT STAT Phosphorylation JAK->STAT Phosphorylation Elsu ELSUBRUTINIB (Covalent Block) Elsu->BTK Irreversible Inhibition Upa UPADACITINIB (Reversible Block) Upa->JAK Nucleus Nucleus: Inflammatory Gene Transcription (B-cell Proliferation, Autoantibody Production) NFkB->Nucleus STAT->Nucleus

Figure 1: The dual-inhibition mechanism of ABBV-599. Elsubrutinib halts BCR-mediated NF-κB activation, while Upadacitinib halts cytokine-mediated STAT phosphorylation.

Part 3: Clinical Translation & The "Efficacy Gap"

Researchers must understand the nuance in the clinical data. While the mechanism is sound, the Phase 2 SLEek trial (NCT03978520) revealed a complex reality regarding elsubrutinib's contribution.

The SLEek Trial Findings
  • Outcome: ABBV-599 High Dose met the primary endpoint (SRI-4 response) compared to placebo.[8][10][11][12]

  • The Critical Nuance: The combination did not demonstrate statistically significant superiority over Upadacitinib monotherapy.

  • Interpretation for Drug Developers:

    • Target Engagement: Elsubrutinib successfully engaged BTK (proven by PD markers).

    • Pathogenesis: In the specific SLE population recruited, the disease activity was likely driven more dominantly by the cytokine axis (JAK-dependent) than the BCR axis (BTK-dependent).

    • Biomarkers: Both arms showed reductions in anti-dsDNA and B-cell counts, but Upadacitinib alone was sufficient to drive these changes, suggesting JAK inhibition indirectly suppresses B-cells by cutting off their cytokine "fuel" (e.g., IL-6, IL-21).

Key Takeaway: Elsubrutinib is pharmacologically active, but its clinical add-on value in broad SLE populations is limited by the overwhelming efficacy of JAK inhibition. Future research should stratify patients by "BTK-driven" phenotypes (high BCR activation signature) to realize the potential of this component.

Part 4: Experimental Protocols

For researchers investigating this combination or elsubrutinib specifically, validating Target Occupancy (TO) is the gold standard. Since elsubrutinib is a covalent inhibitor, TO must be measured using a probe that competes for the Cys481 binding site.

Protocol: BTK Occupancy Assay (PBMC)

Objective: Quantify the percentage of BTK active sites covalently modified by elsubrutinib in patient PBMCs.

Methodology: Fluorescent-tagged derivative of a covalent BTK binder (e.g., Bodipy-Ibrutinib) is used. If elsubrutinib has occupied the site, the fluorescent probe cannot bind.

Workflow Diagram

BTK_Occupancy cluster_staining Staining Phase Step1 1. Sample Collection (Whole Blood) Step2 2. PBMC Isolation (Ficoll Gradient) Step1->Step2 Step3 3. Ex Vivo Treatment (If testing dose-response) Step2->Step3 Step4 4. Add Fluorescent Probe (Binds free BTK only) Step3->Step4 Step5 5. Add Surface Markers (CD19/CD20/CD3) Step4->Step5 Step6 6. Flow Cytometry (Gate on CD19+ B-cells) Step5->Step6 Step7 7. Calculation: % Occupancy = 100 - (MFI_Sample / MFI_Control) Step6->Step7

Figure 2: Workflow for assessing Elsubrutinib target engagement via Flow Cytometry.

Step-by-Step Procedure:
  • Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation within 2 hours of collection.

  • Lysis/Permeabilization: Fix cells with 4% paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100 or commercial perm buffer.

  • Probe Incubation: Incubate 1x10^6 cells with 1 µM Bodipy-FL-Ibrutinib probe (or equivalent covalent fluorescent probe) for 1 hour at 37°C.

    • Control: Incubate a separate aliquot with vehicle (DMSO) only to establish "100% Free BTK" signal (Max MFI).

    • Negative Control: Pre-incubate with saturating unlabeled Ibrutinib (10 µM) to establish background fluorescence.

  • Surface Staining: Wash cells and stain with anti-CD19-APC and anti-CD3-PE to gate B-cells.

  • Analysis: Acquire on a flow cytometer.

    • Gate: Lymphocytes -> Singlets -> CD3 negative -> CD19 positive.

    • Readout: Median Fluorescence Intensity (MFI) of the Bodipy probe channel (usually FITC channel).

  • Calculation:

    
    
    

References

  • Wallace, D. J., et al. (2023). "Efficacy and Safety of ABBV-599 High Dose (Elsubrutinib 60 mg and Upadacitinib 30 mg) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: A Phase 2, Double-blind, Placebo-controlled Trial." Arthritis & Rheumatology.

  • Fleischmann, R., et al. (2022).[13] "Safety and efficacy of elsubrutinib or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis." The Lancet Rheumatology, 4(6), e395-e406.[13]

  • AbbVie Inc. (2023).[6][8] "Phase 2 Study of Upadacitinib (RINVOQ®) Alone or as a Combination Therapy Meets Primary and Key Secondary Endpoints in Patients with Systemic Lupus Erythematosus." AbbVie News Center.

  • Selleck Chemicals. "Elsubrutinib (ABBV-105) Chemical Structure and Biological Activity."

  • Sommers, C. L., et al. (2018). "Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment." SLAS Discovery, 23(9). (Protocol reference for BTK occupancy).

Sources

Deconstructing ABBV-599: The Dominant Efficacy Driver of Upadacitinib in Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of ABBV-599 represented a strategic attempt to maximize efficacy in Systemic Lupus Erythematosus (SLE) by simultaneously targeting two distinct pathogenic axes: cytokine signaling via Upadacitinib (UPA) and B-cell receptor (BCR) signaling via Elsubrutinib (ELS) .

This technical guide analyzes the contribution of Upadacitinib to the overall efficacy of the ABBV-599 combination. Based on data from the Phase 2 SLEek trial (NCT03978520), Upadacitinib is identified as the sole driver of clinical efficacy , with the combination offering no statistical superiority over UPA monotherapy. This document details the mechanistic rationale, the clinical data confirming UPA’s dominance, and the experimental protocols required to validate these pathway contributions in a research setting.

The Mechanistic Hypothesis: Dual-Pathway Inhibition

The design of ABBV-599 was predicated on the heterogeneity of SLE pathogenesis. The hypothesis posited that blocking the Janus Kinase (JAK) pathway would suppress downstream cytokine signaling (Type I Interferons, IL-6), while simultaneously inhibiting Bruton's Tyrosine Kinase (BTK) would abrogate autoantibody production and B-cell activation.[1]

Signaling Architecture

The following diagram illustrates the intended "Dual Strike" mechanism where UPA and ELS converge to silence inflammation.

G cluster_0 T-Cell / Myeloid Axis cluster_1 B-Cell Axis Cytokines Pro-Inflammatory Cytokines (IFN-α, IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK1 JAK1 Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Inflammation Systemic Inflammation & Tissue Damage STAT->Inflammation Antigen Auto-Antigen BCR B-Cell Receptor Antigen->BCR BTK BTK BCR->BTK NFkB NF-κB Activation BTK->NFkB NFkB->Inflammation UPA Upadacitinib (ABBV-599 Component A) UPA->JAK1 Selective Inhibition ELS Elsubrutinib (ABBV-599 Component B) ELS->BTK Covalent Inhibition

Figure 1: The theoretical dual-mechanism of ABBV-599. Upadacitinib targets the JAK-STAT axis while Elsubrutinib targets the BCR-BTK axis.

Clinical Evidence: The Dominance of Upadacitinib

The Phase 2 SLEek study results provided a definitive answer regarding the contribution of each molecule. The trial design included arms for ABBV-599 (High/Low dose), UPA Monotherapy, ELS Monotherapy, and Placebo.[2][3][4][5][6][7]

Efficacy Data Analysis (Week 24)

The primary endpoint was the SLE Responder Index (SRI-4) combined with steroid tapering.[1][5][6][7][8][9] The data revealed that Elsubrutinib monotherapy failed to demonstrate efficacy , leading to the discontinuation of that arm.[2][3][5][6][9] Furthermore, the combination (ABBV-599) did not outperform UPA monotherapy.

Endpoint (Week 24)Placebo (n=75)Upadacitinib 30mg (n=62)ABBV-599 High Dose* (n=68)Statistical Interpretation
SRI-4 Response 37.3%54.8% (p=0.028)48.5% (p=0.081)UPA Mono numerically superior to Combo.
Steroid Dose ≤10mg BaselineReducedReducedComparable reduction.[5][6][7][9]
Elsubrutinib Contribution N/AN/ANegligible ELS monotherapy arm discontinued for futility.[3][6][7][9]

*ABBV-599 High Dose = Upadacitinib 30mg + Elsubrutinib 60mg.[3][4][5][6][7][8][9]

Technical Interpretation

The "contribution" of Upadacitinib to the efficacy of ABBV-599 is effectively 100% .

  • Lack of Synergy: The addition of 60mg Elsubrutinib to 30mg Upadacitinib resulted in a numerically lower response rate (48.5%) compared to Upadacitinib alone (54.8%), likely due to statistical noise or increased adverse event burden, but certainly not synergy.

  • Mechanism Validation: This confirms that in a broad SLE population, the JAK-dependent cytokine loops (Type I Interferons) are the dominant drivers of disease activity measurable by SRI-4, rather than the BTK-dependent B-cell activation.

Experimental Protocol: Validating Pathway Contribution

To verify these clinical findings in a translational setting, researchers must utilize assays that can distinguish between JAK1 and BTK signaling inhibition within the same sample. The following Phospho-Flow Cytometry protocol is the gold standard for this validation.

Protocol Rationale

This assay stimulates Peripheral Blood Mononuclear Cells (PBMCs) with specific ligands to activate JAK (via IFN-α) and BTK (via anti-IgM). By using fluorescently barcoded inhibitors, we can quantify the IC50 of UPA and ELS simultaneously in specific cell subsets.

Step-by-Step Workflow

Reagents Required:

  • Human PBMCs (Fresh or Cryopreserved)

  • Stimulants: Recombinant Human IFN-α (JAK activator), F(ab')2 Anti-Human IgM (BCR activator).

  • Antibodies: Anti-CD3, Anti-CD19, Anti-CD14.

  • Intracellular Antibodies: pSTAT1 (Y701), pBTK (Y223) or pPLCγ2 (Y759).

Methodology:

  • Resting Phase: Thaw PBMCs and rest in serum-free media for 1 hour at 37°C to reduce basal phosphorylation.

  • Inhibitor Treatment:

    • Aliquot cells into 96-well deep-well plates (

      
       cells/well).
      
    • Treat with serial dilutions of Upadacitinib (0.1 nM – 1000 nM) or ABBV-599 (UPA+ELS combo).

    • Incubate for 15 minutes at 37°C.

  • Dual Stimulation:

    • Add cocktail of IFN-α (10 ng/mL) and Anti-IgM (10 µg/mL).

    • Stimulate for exactly 15 minutes.

  • Fixation & Permeabilization:

    • Immediately add pre-warmed Paraformaldehyde (final 1.6%) to stop signaling.

    • Permeabilize using ice-cold Methanol (90%) for 30 minutes.

  • Staining & Acquisition:

    • Stain for surface markers (CD19, CD3) and intracellular phosphoproteins (pSTAT1, pBTK).

    • Acquire on flow cytometer (min 50,000 events).

Visualizing the Assay Logic

Protocol Step1 PBMC Isolation & Resting Step2 Inhibitor Incubation (UPA vs Combo) Step1->Step2 Step3 Dual Stimulation (IFN-α + Anti-IgM) Step2->Step3 Step4 Phosflow Readout (pSTAT1 / pBTK) Step3->Step4 Result1 CD3+ T-Cells: Check pSTAT1 (UPA Effect) Step4->Result1 Result2 CD19+ B-Cells: Check pBTK (ELS Effect) Step4->Result2

Figure 2: Experimental workflow to dissect the pharmacodynamic contribution of ABBV-599 components.

Conclusion: The "Cytokine Sink" Theory

The failure of the ABBV-599 combination to outperform Upadacitinib monotherapy suggests a hierarchical dominance in SLE pathogenesis for the broad patient population.

  • JAK1 Selectivity is Sufficient: Upadacitinib's blockade of the IFN-α signaling loop (the "Interferon Signature") provides a broad anti-inflammatory effect that likely suppresses downstream B-cell help, rendering direct BTK inhibition redundant in the short term.

  • Clinical Implication: For drug development professionals, this underscores the risk of "mechanistic stacking." Two validated pathways do not guarantee additivity if one pathway (JAK-STAT) acts as a master regulator for the other.

Final Verdict: Upadacitinib is the sole efficacy driver in the ABBV-599 complex for SLE.

References

  • AbbVie. (2023).[8] Phase 2 Study of Upadacitinib (RINVOQ®) Alone or as a Combination Therapy Meets Primary and Key Secondary Endpoints in Patients with Systemic Lupus Erythematosus. AbbVie News Center. [Link]

  • Merrill, J. T., et al. (2024). Efficacy and Safety of Upadacitinib or Elsubrutinib Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial.[3][5][6][10][11] Arthritis & Rheumatology.[3][4][5][7][8][11][12] [Link]

  • ClinicalTrials.gov. (2023). A Study to Investigate the Safety and Efficacy of Elsubrutinib and Upadacitinib Given Alone or in Combination in Participants With Moderately to Severely Active Systemic Lupus Erythematosus (SLE).[3][5][6][8][9][10][11][13][14] Identifier: NCT03978520.[2][3][5][6][7][11][13] [Link][2][3][6][13]

  • Tanaka, Y., et al. (2025).[6] Efficacy and safety of upadacitinib as monotherapy or combined with elsubrutinib for the treatment of systemic lupus erythematosus: results through 104 weeks in a long-term extension study.[1][10] RMD Open.[11] [Link]

Sources

Methodological & Application

ABBV-599 in vitro assay protocol for lymphocyte proliferation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assessment of Lymphocyte Proliferation via Dual JAK/BTK Inhibition (ABBV-599)

Introduction & Rationale

ABBV-599 is a proprietary combination therapy developed for the treatment of autoimmune disorders, specifically Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). It consists of two distinct small molecule inhibitors:[1]

  • Elsubrutinib (ABBV-105): A covalent, irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK).

  • Upadacitinib (ABBV-620): A selective Janus Kinase 1 (JAK1) inhibitor.

Scientific Rationale: In complex autoimmune pathologies like SLE, inflammation is driven by multiple non-overlapping pathways. B-cells are activated via the B-Cell Receptor (BCR), a process dependent on BTK.[2][3] Simultaneously, T-cells and innate immune cells are driven by cytokine signaling (e.g., Type I Interferons, IL-6), which relies on the JAK-STAT pathway.

This protocol details an in vitro proliferation assay designed to validate the dual-mechanism efficacy of ABBV-599. Unlike standard proliferation assays, this protocol utilizes a specific stimulation matrix (Anti-IgM + IL-4) to simultaneously engage both BCR and Cytokine receptors on B-cells, thereby creating a biological context where both Elsubrutinib and Upadacitinib are mechanistically relevant.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the convergence of the BCR and Cytokine signaling pathways and the specific blockade points of ABBV-599 components.

ABBV599_MOA BCR B-Cell Receptor (BCR) BTK BTK (Bruton's Tyrosine Kinase) BCR->BTK Activation CytokineR Cytokine Receptor (IL-4R / IL-6R) JAK1 JAK1 (Janus Kinase 1) CytokineR->JAK1 Activation PLCg2 PLCγ2 BTK->PLCg2 STAT STAT Phosphorylation JAK1->STAT NFkB NF-κB Activation PLCg2->NFkB Prolif LYMPHOCYTE PROLIFERATION STAT->Prolif Transcription NFkB->Prolif Transcription Elsubrutinib ELSUBRUTINIB (ABBV-105) Elsubrutinib->BTK Covalent Block Upadacitinib UPADACITINIB (ABBV-620) Upadacitinib->JAK1 Selective Block

Caption: Dual-pathway inhibition by ABBV-599.[4] Elsubrutinib halts BCR-driven NF-κB activation, while Upadacitinib blocks cytokine-driven STAT signaling.

Experimental Protocol: CFSE Dilution Assay

Why CFSE? Carboxyfluorescein succinimidyl ester (CFSE) covalently binds to intracellular amines. As cells divide, the dye is split evenly between daughter cells, resulting in a 50% reduction in fluorescence intensity per generation. This allows for the calculation of a Proliferation Index , which is more sensitive than metabolic assays (e.g., MTT/CTG) for detecting cytostatic effects of kinase inhibitors.

Reagents & Equipment
ReagentSpecificationPurpose
PBMCs Fresh human peripheral blood mononuclear cellsSource of B and T cells
CFSE CellTrace™ CFSE (5 mM stock in DMSO)Proliferation tracking dye
Stimulus A (B-cell) Anti-IgM F(ab')2 (10 µg/mL) + rhIL-4 (20 ng/mL)Engages BTK (BCR) & JAK1 (IL-4R)
Stimulus B (T-cell) Anti-CD3/CD28 DynabeadsT-cell specific control (JAK dependent via IL-2 loop)
Elsubrutinib >99% purity, dissolved in DMSOBTK Inhibition (Test Cmpd 1)
Upadacitinib >99% purity, dissolved in DMSOJAK1 Inhibition (Test Cmpd 2)
Flow Cytometer 488nm Laser + FITC/APC channelsReadout
Compound Preparation (ABBV-599 Reconstitution)

Note: ABBV-599 is a fixed-dose combination.[4] In vitro, it is best to test components individually and in combination to prove synergy.

  • Stock Solutions: Prepare 10 mM stocks of Elsubrutinib and Upadacitinib in anhydrous DMSO. Aliquot and store at -80°C.

  • Working Concentrations:

    • Elsubrutinib: Titrate from 1 nM to 1000 nM (IC50 for BTK is ~180 nM).

    • Upadacitinib: Titrate from 0.1 nM to 100 nM (IC50 for JAK1 is ~14-45 nM).

    • Combination: Mix at a fixed ratio (e.g., 2:1 Elsubrutinib:Upadacitinib) or use a "Checkerboard" matrix.

Step-by-Step Assay Workflow

Step 1: Cell Isolation

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash 2x with PBS to remove platelets.

  • Resuspend at

    
     cells/mL in PBS (0.1% BSA).
    

Step 2: CFSE Staining

  • Add CFSE to cell suspension (Final concentration: 1.0 µM ). Critical: Do not use serum during staining as it binds the dye.

  • Incubate for 8 minutes at Room Temperature (RT) in the dark.

  • Quench by adding 5x volume of cold Complete Media (RPMI + 10% FBS).

  • Incubate 5 minutes on ice to allow dye efflux.

  • Wash 2x with Complete Media.

Step 3: Plating & Treatment

  • Plate

    
     PBMCs/well in 96-well U-bottom plates.
    
  • Add inhibitors (Elsubrutinib, Upadacitinib, or Combo) 1 hour prior to stimulation.

    • Vehicle Control: DMSO (Max 0.1%).

    • Positive Control:[5] Stimulated + DMSO.

    • Negative Control:[6] Unstimulated cells.

Step 4: Stimulation

  • B-Cell Wells: Add Anti-IgM (10 µg/mL) + IL-4 (20 ng/mL).

  • T-Cell Wells: Add Anti-CD3/CD28 beads (1:1 bead:cell ratio).

Step 5: Incubation & Acquisition

  • Incubate for 96 hours at 37°C, 5% CO2.

  • Harvest cells. Stain for surface markers:

    • CD19-APC (B-cells)

    • CD3-PE (T-cells)

    • Live/Dead Near-IR (Viability)

  • Acquire on Flow Cytometer.[7] Gate on Live -> Singlets -> CD19+ (or CD3+). Analyze CFSE histogram.

Workflow Visualization

Assay_Workflow Blood Whole Blood PBMC PBMC Isolation (Ficoll) Blood->PBMC Stain CFSE Staining (1 µM, 8 min) PBMC->Stain Treat Drug Treatment (1h Pre-incubation) Stain->Treat Stim Stimulation (Anti-IgM + IL-4) Treat->Stim Incubate 96h Culture 37°C Stim->Incubate FACS Flow Cytometry (CD19 / CFSE) Incubate->FACS

Caption: Timeline from isolation to data acquisition. Drug treatment must precede stimulation to effectively block early kinase phosphorylation.

Data Analysis & Validation

Gating Strategy
  • FSC/SSC: Exclude debris.

  • Doublet Discrimination: FSC-A vs. FSC-H.

  • Viability: Gate on Live/Dead negative cells.

  • Lineage: Gate on CD19+ (B-cells).

  • Proliferation: Histogram of CFSE.

    • Generation 0: High fluorescence (undivided).

    • Generations 1-5: Sequential peaks to the left (diluted).

Quantitative Metrics

Calculate the Percent Division or Proliferation Index (PI) :



Where 

is the generation number and

is the number of cells in that generation.
Determining Synergy (Bliss Independence)

To validate that ABBV-599 (Combo) is superior to monotherapy, apply the Bliss Independence model:



  • 
    : Fractional inhibition by Elsubrutinib alone.
    
  • 
    : Fractional inhibition by Upadacitinib alone.
    
  • If

    
     , the combination is Synergistic .
    

References

  • AbbVie Inc. (2023). Elsubrutinib and Upadacitinib (ABBV-599) Mechanism of Action.

  • Quah, B. J., & Parish, C. R. (2010). The use of carboxyfluorescein diacetate succinimidyl ester (CFSE) to monitor lymphocyte proliferation. Journal of Visualized Experiments.

  • Herman, A. E., et al. (2018). ABBV-105, a Selective and Irreversible Inhibitor of Bruton's Tyrosine Kinase, is Efficacious in Multiple Preclinical Models of Inflammation. Modern Rheumatology.

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology.

  • Lyons, A. B. (2000). Analysing cell division in vivo and in vitro using flow cytometric measurement of CFSE dye dilution. Journal of Immunological Methods.

Sources

Application Notes and Protocols for In Vivo Evaluation of ABBV-599 in a Murine Model of Systemic Lupus Erythematosus

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in immunology and pharmacology.

Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation in multiple organs, with lupus nephritis being a major cause of morbidity and mortality. The pathogenesis of SLE involves a complex interplay of various immune cells, including B cells and T cells, and a cascade of inflammatory cytokines. The development of targeted therapies that can simultaneously inhibit multiple pathogenic pathways holds significant promise for more effective disease management.

ABBV-599 is an investigational combination therapy comprising elsubrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, and upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor[1][2][3][4][5]. This dual-mechanism approach is designed to target non-overlapping signaling pathways central to SLE pathology[2][4]. BTK is crucial for B cell receptor (BCR) signaling, and its inhibition can dampen B cell activation and autoantibody production[6]. JAK1 is a key mediator of signaling for numerous pro-inflammatory cytokines implicated in SLE, such as type I interferons (IFNs) and interleukin-6 (IL-6)[7]. By inhibiting JAK1, upadacitinib can modulate the activity of both innate and adaptive immune cells[7][8].

The Phase 2 SLEek clinical trial has demonstrated that both upadacitinib monotherapy and the ABBV-599 combination (high dose) led to significant improvements in disease activity and reduced flares in patients with moderately to severely active SLE[2][4][9]. To further elucidate the preclinical efficacy and underlying mechanisms of ABBV-599, robust in vivo studies in relevant animal models are essential.

This document provides a detailed guide for designing and executing an in vivo study to evaluate the therapeutic potential of ABBV-599 in the NZB/W F1 murine model of spontaneous lupus. The NZB/W F1 mouse is a well-established and widely used model that recapitulates many key features of human SLE, including the development of autoantibodies (anti-dsDNA), immune complex-mediated glomerulonephritis, and proteinuria, making it highly suitable for this investigation[10][11][12][13][14].

Signaling Pathways and Experimental Rationale

The rationale for combining a BTK and a JAK1 inhibitor lies in their complementary roles in disrupting the pathogenic feedback loops in SLE.

SLE_Pathways cluster_Bcell B Cell cluster_Myeloid Myeloid/T Cell cluster_outcome Pathogenic Outcomes in Lupus BCR BCR BTK BTK BCR->BTK B_Activation Activation Proliferation Autoantibody Production BTK->B_Activation Autoantibodies Autoantibody Formation B_Activation->Autoantibodies Elsubrutinib Elsubrutinib Elsubrutinib->BTK Cytokine_Receptor Cytokine Receptor (e.g., IFNAR, IL-6R) JAK1 JAK1 Cytokine_Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT Gene_Transcription Pro-inflammatory Gene Transcription STAT->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Upadacitinib Upadacitinib Upadacitinib->JAK1 Immune_Complexes Immune Complex Deposition Autoantibodies->Immune_Complexes Kidney_Damage Kidney Damage (Lupus Nephritis) Immune_Complexes->Kidney_Damage Inflammation->Kidney_Damage

Caption: Dual inhibition of BTK and JAK1 pathways by ABBV-599 in lupus.

Experimental Design and Workflow

A therapeutic study design is proposed to evaluate the efficacy of ABBV-599 in reversing established disease in female NZB/W F1 mice.

Study_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (10 weeks) cluster_post Endpoint Analysis Acclimatization Week 20-22: Acclimatization & Baseline Monitoring Disease_Onset Week 22 onwards: Weekly Proteinuria Monitoring Acclimatization->Disease_Onset Randomization Enrollment & Randomization (Proteinuria ≥ 100 mg/dL) Disease_Onset->Randomization Dosing Daily Oral Gavage: - Vehicle - Elsubrutinib - Upadacitinib - ABBV-599 (Combo) - Positive Control Randomization->Dosing Monitoring Weekly Monitoring: - Body Weight - Proteinuria - Clinical Signs Dosing->Monitoring Blood_Collection Bi-weekly Blood Collection: - Serum for anti-dsDNA ELISA Dosing->Blood_Collection Termination Week 32-34 (approx.): Study Termination & Sample Collection Monitoring->Termination Blood_Collection->Termination Necropsy Necropsy: - Kidney & Spleen Weights - Tissue Collection Termination->Necropsy Analysis Analysis: - Kidney Histopathology - Splenocyte Flow Cytometry - Final Serology Necropsy->Analysis

Sources

Measuring changes in anti-double stranded DNA antibodies with ABBV-599

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Measuring Changes in Anti-Double-Stranded DNA Antibodies with ABBV-599

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Autoimmunity in Systemic Lupus Erythematosus with ABBV-599

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and tissue damage. Among the most specific and pathogenic autoantibodies in SLE are those targeting double-stranded DNA (anti-dsDNA). The presence of anti-dsDNA antibodies is a key diagnostic criterion for SLE and their titers often correlate with disease activity, particularly with the development of lupus nephritis, a severe form of kidney involvement.[1][2][3] Consequently, a reduction in anti-dsDNA antibody levels is a critical biomarker for assessing therapeutic efficacy in clinical trials.

ABBV-599 is an investigational combination therapy that comprises two small molecules: elsubrutinib, a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor, and upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor.[4][5] This dual-mechanism approach targets non-overlapping signaling pathways that are central to the pathogenesis of SLE.[6] Clinical trials have demonstrated that ABBV-599 significantly reduces disease activity and is associated with a decrease in anti-dsDNA antibody levels in patients with moderately to severely active SLE.[6][7][8][9]

This application note provides a comprehensive guide for researchers and drug development professionals on the methodologies to accurately measure changes in anti-dsDNA antibody levels in response to treatment with ABBV-599. It details the underlying mechanism of action of ABBV-599, provides a comparative analysis of available assay technologies, and offers a detailed protocol for the quantification of anti-dsDNA antibodies.

Scientific Rationale: The Dual-Inhibition Mechanism of ABBV-599

The therapeutic strategy of ABBV-599 is to simultaneously inhibit two key signaling pathways implicated in the activation and proliferation of immune cells, particularly B cells and plasma cells, which are responsible for producing autoantibodies.

  • Elsubrutinib (BTK Inhibition): Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK by elsubrutinib disrupts B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. This directly targets a primary source of autoantibody production in SLE.[10]

  • Upadacitinib (JAK1 Inhibition): Janus kinases are intracellular enzymes that mediate signaling from cytokine receptors on the cell surface to the nucleus, a pathway known as the JAK-STAT signaling pathway. Upadacitinib primarily inhibits JAK1, which is involved in the signaling of several pro-inflammatory cytokines, including type I interferons (IFNs), that play a crucial role in the pathogenesis of SLE.[11] By blocking these cytokine signals, upadacitinib can reduce the overall inflammatory environment that promotes B-cell activation and autoantibody production.[12]

The synergistic action of these two components is expected to lead to a more profound reduction in B-cell hyperactivity and, consequently, a significant decrease in the levels of pathogenic autoantibodies like anti-dsDNA.

ABBV599_MoA cluster_b_cell B-Cell cluster_cytokine Cytokine Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Antigen Binding B_Cell_Activation B-Cell Activation, Proliferation, Differentiation BTK->B_Cell_Activation Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Anti_dsDNA Anti-dsDNA Antibodies Plasma_Cell->Anti_dsDNA Cytokine Pro-inflammatory Cytokines (e.g., IFN) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK1 Janus Kinase 1 (JAK1) Cytokine_Receptor->JAK1 STAT STAT JAK1->STAT Phosphorylation Gene_Transcription Pro-inflammatory Gene Transcription STAT->Gene_Transcription Nuclear Translocation Gene_Transcription->B_Cell_Activation Promotes Elsubrutinib Elsubrutinib Elsubrutinib->BTK Inhibits Upadacitinib Upadacitinib Upadacitinib->JAK1 Inhibits

Caption: Mechanism of Action of ABBV-599.

Assay Selection for Quantifying Anti-dsDNA Antibodies

Several immunoassays are available for the detection and quantification of anti-dsDNA antibodies, each with its own advantages and limitations. The choice of assay can significantly impact the results and their clinical interpretation.[13]

Assay Method Principle Advantages Disadvantages References
Farr Assay Radioimmunoassay that measures the binding of radiolabeled dsDNA to antibodies in patient serum.High specificity for high-avidity antibodies, which are strongly associated with active SLE and nephritis. Considered a "gold standard."Uses radioactive materials, is labor-intensive, and not easily automated.[14][15][16]
ELISA Enzyme-Linked Immunosorbent Assay using dsDNA-coated microtiter plates.High sensitivity, easily automated for high-throughput screening, no radioactive materials.Can detect low-avidity antibodies, which may be less specific for SLE. Results can vary between kits.[17][18][19]
CLIFT Crithidia luciliae Indirect Immunofluorescence Test using the kinetoplast of the hemoflagellate as a dsDNA substrate.High specificity as it uses native, circular dsDNA.Semi-quantitative, subjective interpretation, and lower sensitivity than ELISA or Farr assay.[13]
CIA Chemiluminescent Immunoassay using dsDNA-coated paramagnetic beads.High sensitivity, wide dynamic range, and rapid turnaround time.Newer technology, may have variability in results compared to established methods.[20]

Recommendation: For clinical trials evaluating therapeutics like ABBV-599, consistency in methodology is paramount. While the Farr assay offers high specificity, the ELISA is often preferred for its scalability, safety, and high-throughput capabilities.[19] Many modern ELISA kits have improved specificity by using highly purified plasmid or recombinant dsDNA and optimized buffer conditions to reduce the detection of low-avidity antibodies.[21][22] This protocol will focus on a quantitative ELISA for measuring IgG anti-dsDNA antibodies, as IgG is the primary isotype associated with SLE pathology.[23]

Protocol: Quantitative Determination of Anti-dsDNA IgG Antibodies by ELISA

This protocol provides a generalized procedure for a typical anti-dsDNA IgG ELISA kit. It is imperative to follow the specific instructions provided by the manufacturer of the chosen ELISA kit.

Principle of the Assay

Patient serum is diluted and incubated in microtiter wells coated with purified dsDNA antigen. If anti-dsDNA antibodies are present, they will bind to the antigen. After a washing step to remove unbound components, an enzyme-conjugated anti-human IgG antibody is added, which binds to the captured anti-dsDNA antibodies. Following another wash, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of anti-dsDNA IgG antibodies in the sample.[18]

ELISA_Workflow start Start step1 1. Add diluted samples, calibrators, and controls to dsDNA-coated wells. start->step1 step2 2. Incubate to allow antibody binding. step1->step2 step3 3. Wash wells to remove unbound components. step2->step3 step4 4. Add enzyme-conjugated anti-human IgG. step3->step4 step5 5. Incubate to allow conjugate binding. step4->step5 step6 6. Wash wells to remove unbound conjugate. step5->step6 step7 7. Add substrate solution. step6->step7 step8 8. Incubate for color development. step7->step8 step9 9. Add stop solution. step8->step9 step10 10. Read absorbance at 450 nm. step9->step10 end End step10->end

Caption: General workflow for an anti-dsDNA ELISA.

Materials and Reagents
  • Anti-dsDNA IgG ELISA Kit (containing dsDNA-coated microplate, calibrators, positive and negative controls, enzyme conjugate, substrate, wash buffer concentrate, and stop solution).

  • Precision pipettes and disposable tips.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Distilled or deionized water.

  • Absorbent paper.

  • Timer.

Sample Preparation
  • Collect whole blood and separate serum according to standard laboratory procedures. Plasma collected with EDTA, heparin, or citrate may also be used, per the kit manufacturer's instructions.[24]

  • Samples can be stored at 2-8°C for up to 7 days. For longer storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.[19]

  • Bring all samples and kit reagents to room temperature (18-25°C) before use.

  • Dilute patient samples according to the kit's instructions (e.g., 1:101 by adding 10 µL of serum to 1 mL of sample diluent).[24]

Assay Procedure
  • Determine the number of wells required for calibrators, controls, and diluted samples.

  • Dispense 100 µL of each calibrator, control, and diluted sample into the appropriate wells.[19]

  • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 30 minutes at room temperature).

  • Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of diluted wash buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining wash buffer.[18]

  • Dispense 100 µL of the enzyme conjugate into each well.

  • Incubate the plate for the time and temperature specified (e.g., 30 minutes at room temperature).

  • Repeat the washing step as described in step 4.

  • Dispense 100 µL of the substrate solution into each well.

  • Incubate the plate, protected from light, for the time specified (e.g., 15 minutes at room temperature).

  • Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.[19]

Data Analysis and Calculation
  • Construct a standard curve by plotting the OD values of the calibrators against their known concentrations.

  • Determine the concentration of anti-dsDNA IgG in the patient samples by interpolating their OD values from the standard curve.

  • Multiply the interpolated value by the sample dilution factor to obtain the final concentration, typically expressed in International Units per milliliter (IU/mL).

  • Interpret the results based on the reference ranges provided by the kit manufacturer (e.g., Negative: <25 IU/mL, Positive: ≥25 IU/mL).

Data Interpretation and Expected Results with ABBV-599

A clinically meaningful response to ABBV-599 would be demonstrated by a significant reduction in anti-dsDNA antibody titers over time. Serial measurements are crucial for monitoring the therapeutic effect.

Hypothetical Data: The table below illustrates the expected changes in mean anti-dsDNA antibody levels in a cohort of SLE patients treated with ABBV-599 compared to a placebo group.

Time Point Mean Anti-dsDNA IgG (IU/mL) - Placebo Group Mean Anti-dsDNA IgG (IU/mL) - ABBV-599 Group Percent Change from Baseline (ABBV-599)
Baseline 1551600%
Week 12 150110-31.3%
Week 24 14885-46.9%
Week 48 14560-62.5%

As shown in the hypothetical data, treatment with ABBV-599 is expected to lead to a progressive and significant decrease in anti-dsDNA antibody levels. Clinical studies have reported that both ABBV-599 and upadacitinib monotherapy significantly decreased anti-double stranded DNA antibodies.[6][7][8] This reduction should correlate with improvements in clinical measures of disease activity, such as the SLE Responder Index (SRI-4), and a decrease in the incidence of disease flares.[25][26][27]

Conclusion

Measuring the change in anti-dsDNA antibody levels is a critical component in evaluating the efficacy of novel therapeutics for SLE. ABBV-599, with its dual mechanism of inhibiting both BTK and JAK1, directly targets the immunological pathways responsible for the production of these pathogenic autoantibodies. The quantitative ELISA is a robust, scalable, and reliable method for tracking these changes in a clinical research setting. A significant reduction in anti-dsDNA titers following treatment with ABBV-599 serves as a key biomarker of therapeutic response, correlating with reduced disease activity and improved patient outcomes.

References

  • Phase II SLEek trial: ABBV-599 and upadacitinib monotherapy in SLE - Lupus Hub. (n.d.). Lupus Hub. Retrieved February 6, 2026, from [Link]

  • de Boer, S. F., & van der Leest, R. J. (1987). Clinical significance of antibodies to double stranded DNA (dsDNA) for systemic lupus erythematosus (SLE). Clinical Rheumatology, 6 Suppl 1, 56–73. [Link]

  • Dr.Oracle. (2026, January 13). What is the clinical significance of anti-double stranded DNA (anti-dsDNA) antibodies in a patient with Systemic Lupus Erythematosus (SLE)? Dr.Oracle. [Link]

  • Labcorp. (n.d.). 520059: Anti-dsDNA (Double-stranded) Ab by Farr method (RDL). Retrieved February 6, 2026, from [Link]

  • HealthMatters.io. (n.d.). Anti-dsDNA ab (Farr Assay) - Immune System - Lab Results explained. Retrieved February 6, 2026, from [Link]

  • Healio. (2024, December 24). Elsubrutinib, upadacitinib combination lowers lupus activity through 104 weeks. Retrieved February 6, 2026, from [Link]

  • Merrill, J. T., Tanaka, Y., Kamen, D. L., et al. (2024). Efficacy and Safety of Upadacitinib or Elsubrutinib Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial. Arthritis & Rheumatology. [Link]

  • Labcorp. (n.d.). Anti-double stranded DNA (anti-dsDNA) Antibodies. Retrieved February 6, 2026, from [Link]

  • AbbVie. (2023, March 23). AbbVie Advances Upadacitinib (RINVOQ®) to Phase 3 Clinical Trials in Systemic Lupus Erythematosus. PR Newswire. [Link]

  • Merrill, J., Tanaka, Y., Kamen, D., et al. (2025). OP0139 EFFICACY AND SAFETY OF ABBV-599 HIGH DOSE (ELSUBRUTINIB 60 MG AND UPADACITINIB 30 MG) AND UPADACITINIB MONOTHERAPY FOR THE TREATMENT OF SYSTEMIC LUPUS ERYTHEMATOSUS: A PHASE 2, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL. Annals of the Rheumatic Diseases. [Link]

  • AdisInsight. (n.d.). Elsubrutinib/upadacitinib - AbbVie. Retrieved February 6, 2026, from [Link]

  • Kavanaugh, A. F., Solomon, D. H., & American College of Rheumatology Ad Hoc Committee on Immunologic Testing Guidelines. (2002). Anti-dsDNA antibody testing by Farr and ELISA techniques is not equivalent. The Journal of rheumatology, 29(9), 1884–1886. [Link]

  • Rekvig, O. P. (2019). Anti-dsDNA antibodies as a classification criterion and a diagnostic marker for systemic lupus erythematosus: critical remarks. Clinical and experimental immunology, 196(1), 1–9. [Link]

  • Scribd. (n.d.). Anti-dsDNA-NcX ELISA Test Instructions | PDF. Retrieved February 6, 2026, from [Link]

  • Lupus Hub. (2024, January 8). Anti-dsDNA autoantibodies in the diagnosis and management of SLE: recommendations by an expert panel. Retrieved February 6, 2026, from [Link]

  • Gladman, D. D., Ibañez, D., & Urowitz, M. B. (2006). Anti-dsDNA Antibody Testing by Farr and ELISA Techniques Is Not Equivalent. The Journal of Rheumatology, 33(9), 1785–1788. [Link]

  • The Journal of Rheumatology. (2025, May 21). MODULAR GENE EXPRESSION CHANGES IN THE SLEEK PHASE 2 STUDY OF UPADACITINIB AND ABBV-599 IN PATIENTS WITH SYSTEMIC LUPUS ERYTHEMATOSUS. Retrieved February 6, 2026, from [Link]

  • WELDON BIOTECH. (n.d.). Double Stranded DNA (dsDNA) IgG ELISA. Retrieved February 6, 2026, from [Link]

  • The Journal of Rheumatology. (2025, May 21). ANTI-DSDNA ANTIBODY ISOTYPES IN SYSTEMIC LUPUS ERYTHEMATOSUS: THE NEGLECTED DIAGNOSTIC PARAMETERS. Retrieved February 6, 2026, from [Link]

  • Healio. (2023, November 16). Novel combination ABBV-599 improves lupus, offers 'expanded coverage' of pathology. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). OP0139 EFFICACY AND SAFETY OF ABBV-599 HIGH DOSE (ELSUBRUTINIB 60 MG AND UPADACITINIB 30 MG) AND UPADACITINIB MONOTHERAPY FOR THE TREATMENT OF SYSTEMIC LUPUS ERYTHEMATOSUS: A PHASE 2, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL. Retrieved February 6, 2026, from [Link]

  • ACR Abstracts. (n.d.). Efficacy and Safety of ABBV-599 High Dose (Elsubrutinib 60 mg and Upadacitinib 30 mg) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: A Phase 2, Double-blind, Placebo-controlled Trial. Retrieved February 6, 2026, from [Link]

  • EUROIMMUN. (n.d.). Anti-dsDNA-NcX ELISA (IgG). Retrieved February 6, 2026, from [Link]

  • ALPCO Diagnostics. (n.d.). Anti-ds-DNA-M ELISA. Retrieved February 6, 2026, from [Link]

  • Immuno Concepts. (n.d.). RELISA® anti-dsDNA TEST SYSTEM. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). OP0139 EFFICACY AND SAFETY OF ABBV-599 HIGH DOSE (ELSUBRUTINIB 60 MG AND UPADACITINIB 30 MG) AND UPADACITINIB MONOTHERAPY FOR THE TREATMENT OF SYSTEMIC LUPUS ERYTHEMATOSUS: A PHASE 2, DOUBLE-BLIND, PLACEBO-CONTROLLED TRIAL. Retrieved February 6, 2026, from [Link]

  • Chen, Y. M., et al. (2021). Comparisons of Anti-dsDNA Antibody Detection Methods by Chemiluminescent Immunoassay and Enzyme-Linked Immunosorbent Assay in Systemic Lupus Erythematosus. Journal of personalized medicine, 11(10), 1046. [Link]

  • University of Washington Department of Laboratory Medicine and Pathology. (n.d.). ANTI ds DNA | Laboratory Test Guide. Retrieved February 6, 2026, from [Link]

  • Fleischmann, R., et al. (2022). Safety and efficacy of elsubrutinib or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies: a multicentre, double-blind, randomised, controlled, phase 2 trial. The Lancet Rheumatology, 4(6), e395–e406. [Link]

Sources

Application Note: Deep Plasma Proteome Profiling of ABBV-599 Treated SLE Cohorts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for senior bioanalytical scientists and translational researchers. It synthesizes public clinical data regarding ABBV-599 (Elsubrutinib + Upadacitinib) with advanced mass spectrometry workflows to address the specific challenges of SLE plasma proteomics.

Deconvoluting Synergistic vs. Monotherapeutic Mechanisms in Dual JAK/BTK Inhibition

Executive Summary & Scientific Rationale

The Analytical Challenge: Standard targeted assays (e.g., Olink, ELISA) used in initial trials successfully identified high-abundance inflammatory markers (CXCL10, IFN-


). However, they failed to elucidate why the addition of BTK inhibition provided no additive clinical benefit.

The Solution: This protocol outlines an unbiased, deep-coverage Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow. Unlike targeted panels, this approach captures the "dark proteome"—including subtle B-cell receptor (BCR) downstream effectors and compensatory signaling feedback loops—to fully reconstruct the pharmacodynamic landscape of dual inhibition.

Biological Mechanism & Biomarker Strategy

To design a valid proteomic experiment, one must understand the expected modulation. ABBV-599 targets two distinct nodes. The proteomic readout must distinguish between "JAK-responsive" and "BTK-responsive" clusters to validate target engagement.

Mechanism of Action Diagram

The following diagram illustrates the convergence of the JAK-STAT and BCR signaling pathways and the specific intervention points of ABBV-599.

ABBV599_Mechanism Upadacitinib Upadacitinib (JAK1 Inhibitor) JAK1 JAK1 Upadacitinib->JAK1 Blocks Elsubrutinib Elsubrutinib (BTK Inhibitor) BTK BTK Elsubrutinib->BTK Blocks Cytokine_R Cytokine Receptors (IFN-a/b/g, IL-6) Cytokine_R->JAK1 BCR B-Cell Receptor (BCR) BCR->BTK STAT STAT1/2/3 JAK1->STAT Phosphorylation NFkB NF-kB / AP-1 BTK->NFkB Signaling Cascade IFN_Sig IFN Signature (CXCL10, OAS1, MX1) STAT->IFN_Sig B_Cell_Act B-Cell Activation (CD79b, CD22, AICDA) NFkB->B_Cell_Act Inflammation Systemic Inflammation (CRP, IL-6) IFN_Sig->Inflammation B_Cell_Act->Inflammation

Figure 1: Dual inhibition pathway.[1][2][3] Upadacitinib suppresses the JAK-STAT axis (IFN signature), while Elsubrutinib targets BCR signaling. Proteomics must quantify the downstream effectors (Green) to assess synergy.

Experimental Protocol: Deep Plasma Profiling

Plasma is a notoriously difficult matrix due to the dominance of albumin and immunoglobulins (99% of mass). To see the relevant drug targets (interleukins, kinases, leakage markers), we utilize an Automated SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) workflow coupled with Data-Independent Acquisition (DIA) .

Sample Collection & Pre-Analytical Control
  • Matrix: K2-EDTA Plasma (Preferred over serum to prevent coagulation-induced protein release).

  • Processing: Centrifuge ≤ 1 hour post-collection at 2,000 x g (10 min). Aliquot and freeze at -80°C immediately.

  • QC Check: Measure Hemoglobin absorbance (414 nm) to exclude hemolyzed samples (Hb > 50 mg/dL), which contaminate the proteome with erythrocyte proteins.

Step-by-Step Sample Preparation (Automated)

Rationale: Manual prep introduces batch effects fatal to clinical trials. This protocol uses a KingFisher or Bravo liquid handling platform.

StepProcedureCritical Parameters
1. Lysis & Denaturation Mix 10 µL Plasma with 90 µL Lysis Buffer (5% SDS, 50mM TEAB, pH 8.5). Reduce (10mM TCEP) and Alkylate (40mM CAA) at 95°C for 10 min.SDS is essential to solubilize protein-bound drugs and cytokines.
2. Protein Binding Add hydrophilic/hydrophobic magnetic beads (SP3 mix) + Ethanol to final 50% concentration. Incubate 5 min.Forces proteins onto beads; SDS remains in solution.
3. Wash Magnetically capture beads. Wash 2x with 80% Ethanol, 1x with 100% Acetonitrile.Removes SDS, salts, and plasma lipids.
4. On-Bead Digestion Resuspend beads in 50mM Ammonium Bicarbonate with Trypsin/Lys-C (1:50 enzyme:protein ratio). Incubate 37°C for 2 hours (rapid) or overnight.Dual protease ensures cleavage at K/R sites despite steric hindrance.
5. Peptide Elution Capture beads. Transfer supernatant (peptides) to new plate.STOP POINT: Peptides are stable at -20°C.
6. High-Abundance Depletion (Optional) For ultra-deep discovery: Use peptide-level fractionation (High-pH RP) OR protein-level depletion (Top-14 column) before step 1.Note: For large cohorts, we recommend skipping depletion and using library-free DIA for robustness.
LC-MS/MS Acquisition: The DIA Strategy

Rationale: Data-Dependent Acquisition (DDA) suffers from "missing values" in plasma. DIA creates a digital map of all fragment ions, allowing retrospective interrogation of specific biomarkers (e.g., CXCL10) even if they weren't top-intensity peaks.

  • Instrument: Orbitrap Astral or Exploris 480 (Thermo), or ZenoTOF 7600 (Sciex).

  • Column: PepMap Neo C18, 15 cm x 75 µm.

  • Gradient: 45-minute active gradient (Linear 5-35% B). Short gradients increase throughput for clinical cohorts (n > 100).

  • DIA Settings:

    • Window Scheme: Variable windows (smaller windows in m/z 400-800 region where peptide density is highest).

    • Resolution: 60,000 (Orbitrap) or equivalent.

    • Cycle Time: < 3 seconds to ensure adequate sampling across the chromatographic peak.

Bioinformatics & Data Analysis Workflow

The analytical pipeline must move beyond simple "Fold Change." It must correlate proteomic changes with clinical scores (SLEDAI, SRI-4).

Workflow cluster_0 Wet Lab cluster_1 In Silico Sample Plasma Sample (ABBV-599 Treated) Prep SP3 Prep & Digestion Sample->Prep MS LC-MS/MS (DIA Mode) Prep->MS Search DIA-NN / Spectronaut (Library Free) MS->Search Norm Normalization (Cross-Run) Search->Norm Stats Differential Expression (Limma / MSstats) Norm->Stats Pathway Enrichment\n(GSEA: JAK-STAT vs BCR) Pathway Enrichment (GSEA: JAK-STAT vs BCR) Stats->Pathway Enrichment\n(GSEA: JAK-STAT vs BCR) Clinical Correlation\n(vs SRI-4 Response) Clinical Correlation (vs SRI-4 Response) Stats->Clinical Correlation\n(vs SRI-4 Response)

Figure 2: Analytical pipeline. Raw data is processed using DIA-NN (neural networks) to identify peptides. Statistical analysis uses Limma to handle biological variance in SLE patients.

Key Biomarker Panels for Validation

To validate the efficacy of ABBV-599, the following protein signatures must be monitored. If Upadacitinib is driving the effect, Panel A will be suppressed. If Elsubrutinib contributes, Panel B must show suppression distinct from the monotherapy arm.

PanelBiological ContextKey Proteins (UniProt)Expected Trend (ABBV-599)
A: JAK/STAT (Interferon) Type I IFN response (Upadacitinib target)CXCL10 (IP-10), OAS1, MX1, ISG15Strong Downregulation (Matches Monotherapy)
B: B-Cell Lineage B-cell activation/trafficking (BTK target)CD22, CD79B, FCRL2, MS4A1 (CD20)Downregulation (If BTK engaged)
C: Inflammation General systemic inflammationCRP, SAA1, IL6, TNFaModerate Downregulation
D: Safety/Toxicity Liver/Kidney functionALT, AST, Cystatin CStable (No toxicity signal)

Expected Results & Interpretation

Based on Phase 2 SLEek trial data, the proteomic analysis is expected to reveal:

  • Dominance of JAK Inhibition: A profound reduction in the "Interferon Signature" (Panel A) in both Upadacitinib and ABBV-599 arms.

  • The "Missing" Synergy: If the clinical trial showed no added benefit from Elsubrutinib, the proteomics data may show that Panel B (B-cell markers) is either:

    • Not significantly reduced (indicating poor target engagement in tissue/plasma).

    • Redundant: The JAK inhibitor alone may sufficiently dampen B-cell cytokines (e.g., IL-6, IL-21) such that direct BTK inhibition adds no further value.

  • Patient Stratification: Unbiased proteomics may identify a sub-cluster of patients (e.g., "High B-cell/Low IFN") who did respond better to the combination, rescuing the drug for a precision medicine indication.

References

  • Wallace, D. J., et al. (2023). "Efficacy and safety of ABBV-599 high dose (elsubrutinib 60 mg and upadacitinib 30 mg) and upadacitinib monotherapy for the treatment of systemic lupus erythematosus: A Phase 2, double-blind, placebo-controlled trial."[1][2][4][5] Arthritis & Rheumatology.

  • Geyer, P. E., et al. (2017). "Plasma Proteome Profiling to Detect and Avoid Sample-Related Biases in Biomarker Studies." EMBO Molecular Medicine.

  • Demichev, V., et al. (2020). "DIA-NN: Neural networks and interference correction enable deep proteome coverage in high throughput." Nature Methods.

  • AbbVie Press Release. (2023). "Phase 2 Study of Upadacitinib Alone or as Combination Therapy Meets Primary Endpoints in SLE."

  • Müller, T., et al. (2020). "Automated sample preparation with SP3 for low-input clinical proteomics." Molecular Systems Biology.

Sources

Long-term extension study protocol for ABBV-599 in SLE

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol Design for Long-Term Extension (LTE) Study of ABBV-599 in Systemic Lupus Erythematosus (SLE)

Part 1: Scientific Rationale & Mechanism of Action

1.1 The Clinical Need Systemic Lupus Erythematosus (SLE) is characterized by heterogeneity in pathogenesis, involving both innate (cytokine-driven) and adaptive (B-cell driven) immune responses. While Janus Kinase (JAK) inhibitors have shown promise, partial responders remain common. ABBV-599 is a fixed-dose combination of Elsubrutinib (a selective Bruton’s Tyrosine Kinase [BTK] inhibitor) and Upadacitinib (a JAK1-selective inhibitor).[1]

1.2 The Dual-Pathway Hypothesis The rationale for an LTE lies in the hypothesis that while JAK inhibition (Upadacitinib) provides rapid symptom relief via cytokine blockade, the addition of BTK inhibition (Elsubrutinib) may provide superior long-term durability by abrogating B-cell autoantibody production and preventing disease flares—outcomes that require longer observation periods (>52 weeks) to manifest.

  • Upadacitinib (JAK1): Blocks signaling of IFN-alpha, IFN-gamma, IL-6, and IL-10 (cytokine storm reduction).

  • Elsubrutinib (BTK): Blocks B-cell Receptor (BCR) signaling and Fc-receptor activation on myeloid cells (autoantibody reduction).

1.3 Mechanism Visualization

ABBV599_MOA cluster_drugs Investigational Product (ABBV-599) cluster_cell Immune Cell Signaling UPA Upadacitinib (JAK1 Inhibitor) JAK1 JAK1/STAT Pathway UPA->JAK1 INHIBITS ELS Elsubrutinib (BTK Inhibitor) BTK BTK/NF-kB Pathway ELS->BTK INHIBITS Transcription Gene Transcription (Nucleus) JAK1->Transcription STAT Phosphorylation BTK->Transcription NF-kB Translocation Cytokines Pro-inflammatory Cytokines (IL-6, IFN) Cytokines->JAK1 Activates BCR B-Cell Receptor (Autoantigen Binding) BCR->BTK Activates Inflammation Inflammation Transcription->Inflammation Systemic Inflammation Autoantibodies Autoantibodies Transcription->Autoantibodies Anti-dsDNA / Autoantibodies

Caption: Dual inhibition mechanism. Upadacitinib targets cytokine-driven inflammation (JAK1), while Elsubrutinib targets B-cell autoantibody production (BTK).

Part 2: Study Design & Protocol Architecture

2.1 Study Objectives Unlike the parent Phase 2 study (e.g., SLEek) which focuses on efficacy (SRI-4), the LTE prioritizes safety and durability.

  • Primary Objective: To evaluate the long-term safety and tolerability of ABBV-599 (High Dose) and Upadacitinib monotherapy.[1]

  • Secondary Objective: To assess durability of response (SRI-4, BICLA) and steroid-sparing effects over 104+ weeks.

2.2 Study Schema (Rollover Design) This protocol utilizes a Blinded Extension format for the first 48 weeks of the LTE to rigorously compare the combination vs. monotherapy, followed by an Open-Label period.

Study_Schema cluster_treatment LTE Treatment Period (Blinded) Parent Parent Phase 2 Study (Week 48 Completers) Screen LTE Eligibility Screening Parent->Screen Arm1 ABBV-599 High Dose (ELS 60mg + UPA 30mg) Screen->Arm1 Maintain Assignment Arm2 Upadacitinib Monotherapy (UPA 30mg + Placebo) Screen->Arm2 Maintain Assignment OpenLabel Open Label Extension (All receive ABBV-599 HD or Investigator Choice) Arm1->OpenLabel Week 48 LTE Arm2->OpenLabel Week 48 LTE FollowUp Safety Follow-Up (30 Days post-dose) OpenLabel->FollowUp Discontinuation

Caption: Workflow for the Long-Term Extension. Subjects maintain their blinded assignment from the parent study to assess long-term separation of efficacy curves.

2.3 Eligibility Criteria (The "Gatekeeper" Protocol) To ensure data integrity, strict rollover criteria must be met.

Criteria TypeRequirementRationale
Inclusion Completed Week 48 of Parent Study on study drug.Ensures population is tolerant to the drug.
Inclusion Adherence > 80% during Parent Study.LTE data is useless without compliance.
Exclusion Active TB, Herpes Zoster, or serious infection during the gap period.JAK inhibitors carry a Boxed Warning for infection; safety is paramount.
Exclusion Development of severe cytopenia (Neutrophils < 1000/mm³).Additive risk of BTK and JAK inhibition on bone marrow.

Part 3: Investigational Product & Dosing Strategy

3.1 Dosing Regimen Based on Phase 2 data (SLEek study), the "Low Dose" ABBV-599 arm (ELS 60mg / UPA 15mg) was discontinued due to lack of superior efficacy.[1][2] Therefore, this LTE protocol focuses exclusively on the High Dose formulation.

  • Formulation: Fixed-Dose Combination (FDC) tablet.

  • Dosage: ABBV-599 (Elsubrutinib 60 mg + Upadacitinib 30 mg) QD (Once Daily).[1][2][3]

  • Comparator: Upadacitinib 30 mg QD + Placebo (to maintain blind).

3.2 Corticosteroid Tapering (Critical Protocol)

  • Mandate: All subjects entering the LTE on >10mg/day prednisone must attempt a forced taper starting at Week 4 of the LTE, unless medically unstable.

  • Goal: ≤ 7.5mg/day (physiological dose) or discontinuation.

  • Why? High background steroids mask the safety signal (infections) and efficacy signal of the investigational drug.

Part 4: Clinical Assessments & Endpoints

4.1 Safety Endpoints (Self-Validating Systems) The protocol must proactively monitor for Adverse Events of Special Interest (AESI) associated with the JAK/BTK classes.

  • VTE Monitoring: Wells Score assessment at every visit. JAK inhibitors have a class warning for thrombosis.

  • Malignancy: Skin checks (dermatology) every 6 months (Non-melanoma skin cancer risk).

  • Cardiovascular: Lipid panel monitoring (JAKs can elevate LDL).

  • Infection: Zoster surveillance. Protocol Note: Prophylactic vaccination (Shingrix) should be encouraged prior to entry if local guidelines allow.

4.2 Efficacy Endpoints

Endpoint Definition Frequency
SRI-4 SLE Responder Index 4.[1][2] Reduction in SLEDAI ≥4, no new BILAG A/B, no Physician Global Assessment worsening. Every 12 Weeks
BICLA BILAG-Based Composite Lupus Assessment. Requires improvement in all organs with activity. Every 12 Weeks
LLDAS Lupus Low Disease Activity State.[1] The "Treat-to-Target" gold standard. Every 24 Weeks

| Flare Rate | SFI (Safety of Estrogens in Lupus Erythematosus National Assessment–SLEDAI Flare Index). | Continuous |

Part 5: Statistical Considerations & Analysis

5.1 Analysis Populations

  • Modified Intention-to-Treat (mITT): All subjects who receive at least one dose of study drug in the LTE.

  • Completers Analysis: Critical for LTEs to understand "survivorship bias" (i.e., are the long-term results good only because non-responders dropped out?).

5.2 Handling Missing Data

  • Non-Responder Imputation (NRI): Used for binary endpoints (SRI-4). If a patient drops out due to AE or lack of efficacy, they are counted as a non-responder.

  • Observed Case (OC): Used for safety data to report actual incidence rates per 100 patient-years (PY).

References

  • AbbVie. (2023).[2] Phase 2 Study of Upadacitinib (RINVOQ®) Alone or as a Combination Therapy Meets Primary and Key Secondary Endpoints in Patients with Systemic Lupus Erythematosus. AbbVie News Center. Link

  • Merrill, J. T., et al. (2023).[2] Efficacy and Safety of ABBV-599 High Dose (Elsubrutinib 60 mg and Upadacitinib 30 mg) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: A Phase 2, Double-blind, Placebo-controlled Trial.[1][2] ACR Convergence Abstracts. Link

  • U.S. Food and Drug Administration (FDA). (2010).[4] Guidance for Industry: Systemic Lupus Erythematosus — Developing Medical Products for Treatment.[4][5][6][7] FDA.gov.[6] Link

  • ClinicalTrials.gov. (2019).[8] A Study to Investigate the Safety and Efficacy of Elsubrutinib and Upadacitinib Given Alone or in Combination in Participants With Moderately to Severely Active Systemic Lupus Erythematosus (SLE).[1][2][9][10] Identifier: NCT03978520.[1][3][8][10] Link[1][8]

  • Fleischmann, R., et al. (2022).[11] Safety and efficacy of elsubrutinib or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis. The Lancet Rheumatology.[11] Link

Sources

Troubleshooting & Optimization

Technical Support Center: ABBV-599 In Vitro Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility, Stability, and Reconstitution of ABBV-599 (Upadacitinib + Elsubrutinib)

Audience: Drug Discovery Researchers & Assay Development Scientists Last Updated: February 10, 2026

Core Definition & Physicochemical Profile

CRITICAL TECHNICAL NOTE: ABBV-599 is not a single molecule. It is a combination therapy consisting of two distinct small molecules:

  • Upadacitinib (ABT-494): A JAK1-selective inhibitor.[1][2][3]

  • Elsubrutinib (ABBV-105): A covalent, irreversible BTK inhibitor.[4][5]

For in vitro experiments, these agents are typically sourced as separate lyophilized powders and must be reconstituted individually before being combined in the cell culture media. Do not attempt to co-dissolve high concentrations of both powders in the same DMSO stock vial, as this increases the risk of unpredictable precipitation or hetero-aggregate formation.

Component Properties Table
FeatureUpadacitinib (ABT-494) Elsubrutinib (ABBV-105)
Target JAK1 (Non-covalent)BTK (Covalent, targets Cys481)
Molecular Weight ~380.4 g/mol ~297.35 g/mol (Check CoA*)
Solubility (DMSO) ~30–50 mg/mL (Clear)~50–60 mg/mL (Clear)
Solubility (Water) Insoluble / Sparingly SolubleInsoluble
Stock Storage -20°C (Stable >2 years)-80°C recommended (Reactive warhead)
Media Stability High (Hydrolysis resistant)Moderate (Thiol-reactive)

*Note: Molecular weight for Elsubrutinib may vary based on salt form (e.g., HCl salt vs. free base). Always verify the Certificate of Analysis (CoA) of your specific batch.

Reconstitution & Preparation Protocol

The "Dual-Stock" Strategy

To mimic the clinical ABBV-599 regimen (often studied as 60 mg Elsubrutinib + 30 mg Upadacitinib in trials), you must calculate molar equivalents. Do not simply mix 2:1 by mass without correcting for molecular weight.

Step 1: Primary Stock Preparation (DMSO)
  • Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Concentration: Prepare independent 10 mM or 50 mM stocks for each drug.

  • Method:

    • Weigh powder into a glass vial (avoid plastic for long-term storage if possible).

    • Add calculated DMSO volume.

    • Vortex gently. If Elsubrutinib resists solvation, sonicate in a water bath at ambient temperature for 30–60 seconds. Do not heat >37°C as Elsubrutinib contains a reactive electrophile that may degrade thermally.

Step 2: Serial Dilution (The "Intermediate Step")

Direct addition of 100% DMSO stocks to media often causes "crashing out" (precipitation).

  • Create a 1000x mixture in a separate tube using DMSO.

    • Example: If final target is 1 μM Elsubrutinib + 0.5 μM Upadacitinib, mix the stocks in DMSO to create a master mix of 1 mM Elsubrutinib + 0.5 mM Upadacitinib.

  • Dilute this 1000x DMSO master mix 1:10 into culture media (without serum) to create a 100x working solution (now 10% DMSO).

  • Add this 100x solution to your final cell wells (containing serum) to reach 1x.

    • Final DMSO concentration: 0.1%.[6][7][8]

Visual Workflow: Preparation & Mechanism

ABBV599_Workflow cluster_prep Reconstitution Workflow cluster_mech Dual Pathway Blockade UPA_Powder Upadacitinib (Powder) UPA_Stock UPA Stock (10mM DMSO) UPA_Powder->UPA_Stock Dissolve ELS_Powder Elsubrutinib (Powder) ELS_Stock ELS Stock (10mM DMSO) ELS_Powder->ELS_Stock Dissolve Combo_Mix Master Mix (1000x in DMSO) UPA_Stock->Combo_Mix Combine ELS_Stock->Combo_Mix Combine Media_Well Cell Culture Well (Final: 0.1% DMSO) Combo_Mix->Media_Well Dilute (1:1000) JAK1 JAK1 Signaling Media_Well->JAK1 UPA Inhibits BTK BTK Signaling Media_Well->BTK ELS Inhibits Effect Reduced Inflammation/Proliferation JAK1->Effect BTK->Effect

Figure 1: Workflow for co-formulating ABBV-599 in vitro and its dual-target mechanism of action. Note the separate reconstitution steps.

Stability in Media (Troubleshooting Guide)

Issue 1: Elsubrutinib "Warhead" Deactivation

The Science: Elsubrutinib is a covalent inhibitor.[4][9] It works by forming a permanent bond with Cysteine 481 on BTK. However, cell culture media (like RPMI or DMEM) often contains nucleophiles (e.g., free thiols in Glutathione, Beta-mercaptoethanol, or Cysteine). The Risk: If you pre-incubate Elsubrutinib in media for hours before adding it to cells, the drug may react with the media components, neutralizing its "warhead" before it enters the cell. The Fix:

  • Add Elsubrutinib to the cells immediately after dilution into media.

  • Avoid media with high concentrations of DTT or excessive Beta-mercaptoethanol during the treatment window if possible.

Issue 2: Upadacitinib Precipitation

The Science: Upadacitinib is lipophilic. When added to aqueous media, it seeks hydrophobic pockets. The Risk: At concentrations >10 μM, it may precipitate or bind non-specifically to plasticware (polystyrene). The Fix:

  • Protein Carrier: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS). The albumin in serum acts as a carrier, keeping the lipophilic drug in solution.

  • Visual Check: Inspect wells under 10x microscopy immediately after dosing. "Sandy" or "crystalline" debris indicates precipitation.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted ABBV-599 mixture in media at 4°C? A: No. While Upadacitinib is relatively stable, Elsubrutinib is prone to hydrolysis or nucleophilic attack in aqueous environments over time. Always prepare fresh dilutions from DMSO stocks immediately before use.

Q: What is the relevant molar ratio for in vitro experiments? A: Clinical trials (e.g., SLEek study) often use 60 mg Elsubrutinib and 30 mg Upadacitinib.

  • MW UPA: ~380[1]

  • MW ELS: ~297

  • Molar Ratio: The clinical mass ratio (2:1) translates roughly to a 2.5 : 1 Molar Ratio (Elsubrutinib : Upadacitinib).

  • Recommendation: Perform a checkerboard assay (Matrix) to determine the optimal synergy for your specific cell line, rather than strictly adhering to the clinical ratio.

Q: My IC50 values are shifting between experiments. Why? A: Check your Freeze-Thaw Cycles .

  • Elsubrutinib is sensitive to moisture.[4] DMSO is hygroscopic (absorbs water from air). Repeated opening of the vial introduces water, which can hydrolyze the covalent warhead of Elsubrutinib.

  • Solution: Aliquot your DMSO stocks into single-use vials (e.g., 20 μL) and store at -80°C. Never re-freeze a thawed aliquot.

References

  • AbbVie Inc. Elsubrutinib/upadacitinib (ABBV-599) Drug Profile. AdisInsight. Link

  • Cayman Chemical. Upadacitinib Product Information & Solubility Data.[3]Link

  • MedChemExpress. Elsubrutinib (ABBV-105) Physicochemical Properties.Link

  • Merrill, J. T., et al. (2024). Efficacy and Safety of ABBV-599 (Elsubrutinib and Upadacitinib Combination) in SLE.[10][11][12] ACR Meeting Abstracts. Link

  • Selleck Chemicals. Elsubrutinib Solubility and Storage Protocol.Link

Sources

Technical Support Center: Improving the Therapeutic Index of Dual BTK/JAK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of dual Bruton's Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common experimental hurdles encountered when trying to optimize the therapeutic index of these powerful combination therapies. Our goal is to bridge the gap between theoretical knowledge and successful benchtop execution.

Part 1: Core Concepts - Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy and challenges of dual BTK/JAK inhibition.

Q1: What is the "therapeutic index" and why is it the central challenge for dual BTK/JAK inhibitors?

A1: The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. A wide TI is desirable, as it means there is a large margin between the effective and toxic doses. For dual BTK/JAK inhibitors, the challenge is that both kinase families regulate a vast array of cellular processes.[1][2] While dual inhibition can offer synergistic efficacy in diseases like rheumatoid arthritis or B-cell malignancies by targeting multiple pathogenic pathways simultaneously, it also creates a risk of overlapping toxicities.[3][4] Improving the TI means engineering molecules or designing dosing strategies that maximize the on-target therapeutic effect (e.g., killing a cancer cell) while minimizing off-target and on-target toxicities in healthy tissues (e.g., cardiotoxicity, immunosuppression).[5]

Q2: What are the primary on-target and off-target toxicities associated with BTK and JAK inhibition?

A2: Understanding the distinct and overlapping toxicity profiles is key.

  • BTK Inhibitors: First-generation inhibitors like ibrutinib are known for off-target effects leading to cardiovascular issues (atrial fibrillation, hypertension), bleeding, and diarrhea.[6] These are often attributed to the inhibition of other kinases like TEC, EGFR, and CSK.[7][8] Second-generation BTK inhibitors (e.g., acalabrutinib, zanubrutinib) were designed for greater selectivity to reduce these off-target effects.[9]

  • JAK Inhibitors: JAKinibs can cause broader systemic effects due to their central role in cytokine signaling.[10][11] Off-target effects can contribute to thrombosis and viral infections.[12][13] On-target inhibition of different JAK isoforms can lead to specific toxicities; for example, inhibiting JAK2 can cause anemia and thrombocytopenia, while inhibiting JAK3 may lead to immunosuppression.[14]

Q3: What are the primary experimental strategies for widening the therapeutic index?

A3: The core strategies involve enhancing selectivity and optimizing drug properties:

  • Improve Kinase Selectivity: The primary goal is to design inhibitors that potently inhibit the desired BTK and JAK isoforms while sparing other kinases. This is the most direct way to reduce off-target toxicities.[5][15]

  • Optimize Pharmacokinetics/Pharmacodynamics (PK/PD): Tailoring the drug's absorption, distribution, metabolism, and excretion (ADME) profile can maintain therapeutic concentrations at the target site while minimizing systemic exposure that could cause toxicity.

  • Develop Covalent or Allosteric Inhibitors: These can offer higher specificity compared to traditional ATP-competitive inhibitors by targeting unique residues or conformational states of the target kinases.[5]

  • Rational Combination Dosing: Instead of a single dual-inhibitor molecule, using two separate, highly selective inhibitors at lower doses may achieve the desired therapeutic synergy while keeping individual toxicities below critical thresholds.[16]

Part 2: Experimental Workflow & Troubleshooting Guides

This section provides a logical workflow for assessing and improving the therapeutic index, complete with step-by-step protocols and troubleshooting for common assays.

Logical Workflow for Therapeutic Index Assessment

The following diagram illustrates a typical workflow for evaluating a novel dual BTK/JAK inhibitor.

G cluster_0 Phase 1: Potency & Selectivity cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vitro Safety cluster_3 Phase 4: Therapeutic Index Calculation A Biochemical Assays (IC50 vs BTK/JAKs) B Kinome-Wide Selectivity (Off-Target Profiling) A->B Confirm Potency C Cellular Target Engagement (pBTK / pSTAT Assays) B->C Prioritize Selective Compounds D Functional Efficacy (e.g., Cancer Cell Viability) C->D E Functional Immune Modulation (Cytokine Release Assay) C->E F Off-Target Toxicity (e.g., Cardiomyocyte Viability) E->F Assess Safety Profile G General Cytotoxicity (Healthy Primary Cells) F->G H Calculate In Vitro TI (IC50 Toxicity / IC50 Efficacy) G->H Synthesize Data G BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates CytokineR Cytokine Receptor JAKs JAKs (JAK1/2/3, TYK2) CytokineR->JAKs Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates STATs STATs JAKs->STATs Phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Generates STAT_dimer STAT Dimer STATs->STAT_dimer Dimerizes NFkB NF-κB DAG_IP3->NFkB Activates Nucleus Nucleus STAT_dimer->Nucleus Translocates to NFkB->Nucleus Translocates to GeneTx Gene Transcription (Proliferation, Survival, Inflammation) Nucleus->GeneTx Regulates Inhibitor Dual BTK/JAK Inhibitor Inhibitor->BTK Inhibitor->JAKs

Caption: Simplified BTK and JAK/STAT signaling pathways targeted by dual inhibitors.

References

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved February 10, 2026, from [Link]

  • BioAgilytix. (n.d.). Multiplexed Cytokine Analysis in Drug Development. Retrieved February 10, 2026, from [Link]

  • Biocompare. (2016, November 29). Multiplex Immunoassays: Five Tips for Optimizing Your Experiments. Retrieved February 10, 2026, from [Link]

  • Franks, C. E., & Hsu, K. L. (2019). Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology, 11(3), e72. [Link]

  • Hang, T., et al. (2018). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Science Translational Medicine, 9(385). [Link]

  • Krutzik, P. O., & Nolan, G. P. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Cytometry Part A, 55(2), 61-70. [Link]

  • Krutzik, P. O., Trejo, A., Schulz, K. R., & Nolan, G. P. (2011). Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples. Methods in Molecular Biology, 699, 179-202. [Link]

  • Lamore, S. D. (2015, August 25). Unraveling Kinase Inhibitor Cardiotoxicity with Cardiomyocyte Impedance Assays [Video]. YouTube. [Link]

  • Merck. (n.d.). Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. Retrieved February 10, 2026, from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PLoS ONE, 6(9), e24943. [Link]

  • Precision for Medicine. (n.d.). Multiplex Cytokine Assays with Luminex. Retrieved February 10, 2026, from [Link]

  • University of Alabama at Birmingham. (2013). Protocol for Phospho-Flow Cytometry Preparation. Retrieved February 10, 2026, from [Link]

  • van der Windt, G. J. W., et al. (2018). Phospho-Flow Cytometry with Fluorescent Cell Barcoding for Single Cell Signaling Analysis and Biomarker Discovery. Journal of Visualized Experiments, (140), 58238. [Link]

  • Vang, A., et al. (2011). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Methods in Molecular Biology, 699, 179-202. [Link]

  • Wang, X., et al. (2019). Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma. PLoS ONE, 14(7), e0218933. [Link]

  • Zbuk, K., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Drug Discovery Technologies, 4(1), 49-56. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: ABBV-599 vs. Upadacitinib Monotherapy in SLE

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Successful Failure" of Dual Inhibition

Verdict: While ABBV-599 (a fixed-dose combination of elsubrutinib and upadacitinib) met its primary endpoints in Phase 2, it failed to demonstrate superior clinical efficacy over upadacitinib (UPA) monotherapy . Consequently, AbbVie has discontinued the development of ABBV-599 for Systemic Lupus Erythematosus (SLE) and is advancing upadacitinib monotherapy into Phase 3 (SELECT-SLE).

For drug developers and immunologists, this outcome is a critical case study in pathway redundancy . The hypothesis that dual inhibition of B-cell receptor (BCR) signaling (via BTK) and cytokine signaling (via JAK1) would provide synergistic benefit was not validated clinically. The data suggests that in the context of moderate-to-severe SLE, JAK1 inhibition alone drives the majority of the therapeutic effect, rendering the BTK component superfluous.

Mechanistic Rationale: The Hypothesis of Dual Blockade

The development of ABBV-599 was predicated on targeting two distinct pathogenic axes in SLE:

  • Upadacitinib (UPA): A JAK1-selective inhibitor targeting cytokine signaling (Type I IFNs, IL-6, IL-10, IFN-γ) responsible for inflammation and tissue damage.

  • Elsubrutinib (ELS): A highly selective Bruton's Tyrosine Kinase (BTK) inhibitor targeting B-cell activation, autoantibody production, and Fc receptor signaling.

Theoretical Advantage: It was hypothesized that blocking the "upstream" B-cell activation (BTK) while simultaneously suppressing the "downstream" inflammatory cytokines (JAK) would induce deeper remission than either mechanism alone.

Visualization: Dual Signaling Pathway Blockade

G cluster_JAK Cytokine Axis (JAK1) cluster_BTK B-Cell Axis (BTK) Cytokines Type I IFNs, IL-6, IFN-γ Receptor Cytokine Receptors Cytokines->Receptor JAK1 JAK1/TYK2 Complex Receptor->JAK1 STAT STAT Phosphorylation JAK1->STAT GeneExp Pro-inflammatory Gene Expression STAT->GeneExp BcellAct B-Cell Proliferation Autoantibody Production GeneExp->BcellAct Cytokine Help Antigen Autoantigen / Immune Complex BCR BCR / FcγR Antigen->BCR BTK BTK BCR->BTK NFkB NF-κB Activation BTK->NFkB NFkB->BcellAct BcellAct->Cytokines Auto-amplification UPA Upadacitinib (JAK1 Selective) UPA->JAK1 Inhibits ELS Elsubrutinib (BTK Selective) ELS->BTK Inhibits

Figure 1: Mechanistic targets of ABBV-599. Upadacitinib blocks cytokine-mediated pathology, while Elsubrutinib targets B-cell activation. The trial tested if hitting both nodes yields synergy.

The Phase 2 SLEek Trial (NCT03978520)

The SLEek study utilized an adaptive design to identify the optimal dose and combination.

Experimental Protocol & Design
  • Randomization (1:1:1:1:1):

    • ABBV-599 High Dose (HD): UPA 30 mg + ELS 60 mg QD.[1][2][3][4][5][6][7]

    • ABBV-599 Low Dose (LD): UPA 15 mg + ELS 60 mg QD.[1][2][3][5][7]

    • UPA 30 mg Monotherapy.

    • ELS 60 mg Monotherapy.

    • Placebo.

  • Primary Endpoint: SLE Responder Index-4 (SRI-4) AND steroid dose ≤ 10 mg/day at Week 24.[1][2][3][4][5][8][9][10]

  • Statistical Note: The study used a pre-specified 2-sided alpha of 0.1 (not the standard 0.05) for decision-making.

Workflow Diagram

TrialDesign cluster_Arms Treatment Arms Start Screening (SLEDAI-2K >= 6) Rand Randomization (N=341) Start->Rand Arm1 ABBV-599 HD (UPA 30 + ELS 60) Rand->Arm1 Arm2 ABBV-599 LD (UPA 15 + ELS 60) Rand->Arm2 Arm3 UPA 30 mg Rand->Arm3 Arm4 ELS 60 mg Rand->Arm4 Arm5 Placebo Rand->Arm5 Endpoint Week 24 Primary Endpoint (SRI-4 + Steroid <=10mg) Arm1->Endpoint Interim Interim Analysis (Futility Check) Arm2->Interim Arm3->Endpoint Arm4->Interim Arm5->Endpoint Discontinued Discontinued Arms (UPA 15+ELS, ELS Mono) Interim->Discontinued Lack of Efficacy

Figure 2: SLEek Trial Workflow. Note the early discontinuation of the Elsubrutinib monotherapy and Low Dose combination arms due to lack of efficacy.[3][4][7][9]

Clinical Efficacy Analysis

The data revealed that efficacy was driven almost entirely by the 30 mg dose of Upadacitinib . The addition of Elsubrutinib (in the ABBV-599 HD arm) did not improve response rates compared to UPA 30 mg alone; in fact, numerically, UPA monotherapy often performed slightly better.

Table 1: Primary and Key Secondary Endpoints (Week 24 & 48)
EndpointMetricPlacebo (n=75)UPA 30 mg (n=62)ABBV-599 HD (n=68)Statistical Significance
Primary (Wk 24) SRI-4 + Steroid ≤10mg 37.3% 54.8% 48.5% UPA: P=0.028599: P=0.081
Secondary (Wk 48) SRI-4 Response ~40%High (>55%)High (>50%)Both superior to PBO
Secondary (Wk 48) BICLA Response LowerSuperior Superior Both superior to PBO
Secondary (Wk 48) Flare Rate BaselineReducedReducedBoth reduced vs PBO
Biomarker Anti-dsDNA Reduction -SignificantSignificantNo major diff between actives

Critical Analysis:

  • Monotherapy Superiority: UPA 30 mg achieved a higher primary response rate (54.8%) than the combination (48.5%).[3][9] While cross-arm comparisons were not the primary statistical test, the lack of additive benefit is clear.

  • Dose Dependency: The discontinuation of the ABBV-599 Low Dose arm (UPA 15 mg + ELS 60 mg) confirms that 15 mg of UPA was insufficient, and 60 mg of ELS could not compensate for the reduced JAK inhibition.

  • Long-Term Extension (LTE): Data through Week 104 showed sustained responses for both groups, but again, no divergence favoring the combination.

Safety Profile

The safety profile of the combination was generally consistent with the known profile of upadacitinib.[4][10][11][12] The addition of a BTK inhibitor did not introduce new safety signals, but it also did not mitigate the risks associated with JAK inhibition.

Table 2: Adverse Events (AE) Overview (Week 48)
Safety MetricPlaceboUPA 30 mgABBV-599 HDInterpretation
Any TEAE 78.7%82.3%86.8%Slightly higher in Combo
Serious AEs 17.3%21.0%10.3%Variable, no clear trend
Infections CommonIncreasedIncreasedConsistent with JAKi
Herpes Zoster LowElevatedElevatedKnown JAKi class effect
VTE / MACE RareRareRareNo specific signal in this study

TEAE: Treatment-Emergent Adverse Event; VTE: Venous Thromboembolism; MACE: Major Adverse Cardiovascular Event.[13]

Strategic Conclusion & References

Why did the combination fail?

The failure of ABBV-599 to outperform Upadacitinib monotherapy suggests biological redundancy in the context of established SLE.

  • Dominant Pathway: JAK-STAT signaling (downstream of Type I IFN) appears to be the dominant driver of disease activity in this population.

  • BTK Limit: B-cell depletion or modulation via BTK inhibition (Elsubrutinib) may be too slow or insufficiently potent to add acute clinical benefit on top of the potent anti-inflammatory effects of JAK inhibition.

  • Protocol Validation: The trial successfully identified the active agent (UPA 30 mg) and prevented the unnecessary advancement of a complex combination therapy.

References
  • Efficacy and Safety of Upadacitinib or Elsubrutinib Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial. Arthritis & Rheumatology, 2024.[3]

  • AbbVie Advances Upadacitinib (RINVOQ®) to Phase 3 Clinical Trials in Systemic Lupus Erythematosus. AbbVie News Center, 2023.

  • Efficacy and Safety of ABBV-599 High Dose and Upadacitinib Monotherapy for the Treatment of SLE: Results Through 104 Weeks. ACR Meeting Abstracts, 2024.

  • Phase 2 SLEek Trial Results Presentation. European Congress of Rheumatology (EULAR), 2023.

Sources

Technical Evaluation: ABBV-599 & Upadacitinib vs. SLE Biologics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Pathway Hypothesis

Status Update: While ABBV-599 was designed as a dual-mechanism therapeutic combining elsubrutinib (BTK inhibitor) and upadacitinib (JAK1-selective inhibitor), Phase 2 SLEek trial data revealed that the combination did not demonstrate superior efficacy over upadacitinib monotherapy. Consequently, AbbVie is advancing upadacitinib monotherapy to Phase 3 for Systemic Lupus Erythematosus (SLE).

This guide analyzes the ABBV-599 program to provide a mechanistic comparison between JAK/BTK inhibition (Small Molecule) and established BLyS/IFNAR blockade (Biologics: Belimumab, Anifrolumab). It serves as a critical resource for understanding why dual-target inhibition failed to synergize in SLE and how the surviving candidate (Upadacitinib) compares to the standard of care.

Mechanistic Architecture: Small Molecule vs. Biologic

The core distinction lies in the target location (intracellular vs. extracellular) and the breadth of pathway coverage.

Comparative Mechanism of Action (MoA)
  • ABBV-599 (Upadacitinib Component): Intracellularly blocks JAK1-dependent cytokine signaling (IFN-α/β, IFN-γ, IL-6, IL-2). This creates a broad anti-inflammatory effect downstream of multiple receptors.

  • Belimumab: Extracellularly sequesters soluble BLyS, starving B-cells of survival signals.

  • Anifrolumab: Extracellularly blocks the IFNAR1 subunit, inhibiting Type I Interferon signaling exclusively.

Signaling Pathway Diagram

The following diagram illustrates the convergence of JAK-STAT and BCR signaling and where each therapeutic intervenes.

MOA_Pathways cluster_extracellular Extracellular Space cluster_membrane Type1_IFN Type I IFNs (IFN-α/β) IFNAR IFNAR Complex Type1_IFN->IFNAR BLyS Soluble BLyS BR3 BR3 Receptor BLyS->BR3 Cytokines Pro-inflammatory Cytokines (IL-6, IFN-γ) CytokineR Cytokine Receptors (gp130 family) Cytokines->CytokineR JAK1 JAK1 IFNAR->JAK1 CytokineR->JAK1 BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK STAT STAT Phosphorylation JAK1->STAT Signaling Cascade NFkB NF-κB Activation BTK->NFkB Anifrolumab Anifrolumab (Anti-IFNAR1) Anifrolumab->IFNAR Belimumab Belimumab (Anti-BLyS) Belimumab->BLyS Upadacitinib Upadacitinib (JAK1 Inhibitor) Upadacitinib->JAK1 Elsubrutinib Elsubrutinib (BTK Inhibitor) Elsubrutinib->BTK

Figure 1: Mechanistic intervention points.[1][2] Upadacitinib (ABBV-599 component) blocks the JAK1 node, inhibiting multiple cytokine pathways simultaneously, whereas Belimumab and Anifrolumab target specific upstream ligands/receptors.

Head-to-Head Clinical Performance

Note on Data Sources: Direct head-to-head trials do not exist. The data below synthesizes results from the Phase 2 SLEek trial (ABBV-599/Upadacitinib), BLISS trials (Belimumab), and TULIP trials (Anifrolumab).

Efficacy Endpoints (Indirect Comparison)
MetricUpadacitinib 30mg (Phase 2 SLEek)ABBV-599 HD (Combo) (Phase 2 SLEek)Belimumab (BLISS-52)Anifrolumab (TULIP-2)
Primary Endpoint SRI-4 + Steroid TaperSRI-4 + Steroid TaperSRI-4BICLA
Response Rate 54.8% (p=0.028)48.5% (p=0.081)57.6%47.8%
Placebo Rate 37.3%37.3%43.6%31.5%
Delta (vs PBO) +17.5% +11.2%+14.0%+16.3%
Steroid Sparing Significant reductionSignificant reductionModest reductionSignificant reduction
Key Insight Superior Monotherapy Failed Synergy Standard of Care High Skin Efficacy

Critical Analysis:

  • The "Combo" Failure: The addition of Elsubrutinib (BTK) to Upadacitinib numerically lowered the response rate compared to Upadacitinib alone (48.5% vs 54.8%). This suggests that in SLE, the dominant driver of inflammation is cytokine-mediated (JAK-dependent) rather than purely BCR-mediated, or that JAK inhibition alone sufficiently dampens the B-cell axis via IL-6/IL-21 blockade.

  • Competitive Positioning: Upadacitinib's delta (+17.5%) is highly competitive with Anifrolumab (+16.3%) and Belimumab (+14.0%), positioning it as a potent oral alternative.

Safety & Toxicology Profile
FeatureUpadacitinib (JAKi)Belimumab (Biologic)Anifrolumab (Biologic)
Administration Oral (Daily)IV or SC (Weekly/Monthly)IV (Monthly)
Infection Risk Moderate (Herpes Zoster risk elevated)Low-ModerateModerate (Herpes Zoster risk elevated)
Malignancy/VTE Class warning (JAKi) for VTE/MACE. None observed in SLEek Ph2.Low riskLow risk
Immunogenicity None (Small Molecule)Potential ADAsPotential ADAs

Experimental Validation Protocols

For researchers validating these pathways, the following self-validating workflows ensure robust data generation.

Protocol: Phospho-Specific Flow Cytometry (JAK Potency)

Objective: Quantify the inhibition of JAK1-dependent signaling (pSTAT1/3/5) by Upadacitinib in whole blood.

Rationale: Unlike ELISA, phospho-flow allows analysis of specific cell subsets (CD4+ T cells vs. B cells) to confirm cell-type-specific potency.

Workflow Diagram:

Protocol_Flow Step1 Whole Blood Collection (Heparin) Step2 Ex Vivo Dosing (Drug Titration 1h) Step1->Step2 Step3 Cytokine Stim (IFNa, IL-6) 15min Step2->Step3 Step4 Fixation (Phosflow Lyse/Fix) Step3->Step4 Step5 Permeabilization (Methanol -20°C) Step4->Step5 Step6 Staining (CD3/CD4/pSTAT) Step5->Step6 Step7 Acquisition (Flow Cytometry) Step6->Step7

Figure 2: Phospho-Flow workflow. Critical Control: Use unstimulated samples to determine basal phosphorylation levels.

Step-by-Step Methodology:

  • Collection: Draw blood into Sodium Heparin tubes (EDTA chelates calcium, affecting signaling).

  • Inhibition: Aliquot 100µL blood; treat with Upadacitinib (0.1 - 1000 nM) for 60 mins at 37°C.

  • Stimulation: Add recombinant human IL-6 (100 ng/mL) or IFN-α (1000 IU/mL) for exactly 15 mins.

    • Self-Validation: Include a "No Stim" control. If "No Stim" pSTAT is high, constitutive activation is present.

  • Fix/Lyse: Add pre-warmed Lyse/Fix buffer (BD Phosflow) to stop signaling immediately.

  • Permeabilization: Permeabilize with ice-cold Methanol (90%) for 30 mins on ice.

  • Staining: Stain with anti-pSTAT1 (Y701) or pSTAT3 (Y705) and lineage markers (CD3, CD19).

  • Analysis: Calculate IC50 based on Median Fluorescence Intensity (MFI) of pSTAT+ populations.

Protocol: Interferon Gene Signature (IGS) Analysis

Objective: Compare the pharmacodynamic effect of Upadacitinib vs. Anifrolumab on the Type I IFN signature.

  • RNA Isolation: Isolate RNA from PAXgene tubes.

  • qPCR Panel: Target 21-gene IGS panel (e.g., IFI27, IFI44, IFI44L, RSAD2).

  • Normalization: Normalize to housekeeping genes (GAPDH, ACTB) using the ΔΔCt method.

  • Score Calculation: Calculate the IGS score as the median fold change of the 21 genes relative to healthy controls.

    • Validation: Upadacitinib should suppress IGS scores in both IFN-high and IFN-low patients, whereas Anifrolumab specifically targets the IFN-high subset.

Strategic Outlook & References

Why ABBV-599 Failed but Upadacitinib Succeeded

The ABBV-599 story illustrates a critical lesson in drug development: redundancy does not equal synergy.

  • Pathway Overlap: JAK1 inhibition already suppresses IL-6 and IL-21, which are critical for B-cell differentiation. Adding a BTK inhibitor (Elsubrutinib) provided diminishing returns because the B-cell axis was already partially dampened by the JAK inhibitor.

  • The Future: Upadacitinib monotherapy represents a "pan-cytokine" oral approach that rivals the efficacy of targeted biologics like Anifrolumab, offering a logistical advantage (oral vs. infusion) for patients.

References
  • Merrill, J., et al. (2023).[3][4] Efficacy and Safety of ABBV-599 High Dose (Elsubrutinib 60 mg and Upadacitinib 30 mg) and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: A Phase 2, Double-blind, Placebo-controlled Trial.[1][4][5][6] Annals of the Rheumatic Diseases.[4][7] Link

  • AbbVie Press Release. (2023). Phase 2 Study of Upadacitinib (RINVOQ®) Alone or as a Combination Therapy Meets Primary and Key Secondary Endpoints in Patients with Systemic Lupus Erythematosus.[3]Link[3]

  • Furie, R., et al. (2011). A phase III, randomized, placebo-controlled study of belimumab, a monoclonal antibody that inhibits B lymphocyte stimulator, in patients with systemic lupus erythematosus. Arthritis & Rheumatism (BLISS-52). Link

  • Morand, E. F., et al. (2020). Trial of Anifrolumab in Active Systemic Lupus Erythematosus.[2][8] New England Journal of Medicine (TULIP-2). Link

  • Burmester, G. R., et al. (2018). Upadacitinib in patients with rheumatoid arthritis and inadequate response to csDMARDs (SELECT-NEXT): a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet. Link

Sources

Technical Guide: Validating the Synergistic Effect of Elsubrutinib and Upadacitinib In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Strike" Hypothesis

In the heterogeneous landscape of Systemic Lupus Erythematosus (SLE), monotherapies often hit a therapeutic ceiling. The combination of Elsubrutinib (a selective BTK inhibitor) and Upadacitinib (a JAK1-selective inhibitor)—clinically known as ABBV-599—represents a strategic "dual-strike" approach.

This guide details how to validate this synergy in vitro. The premise is that simultaneously blocking B-cell Receptor (BCR) signaling (via BTK) and cytokine-driven inflammation (via JAK1) produces a blockade superior to the sum of its parts, particularly in suppressing autoantibody production and downstream interferon signatures.

Mechanism of Action & Rationale

To validate synergy, one must first understand the non-overlapping convergence of these pathways.

  • Elsubrutinib (ABBV-105): Covalently binds Cys481 of Bruton's Tyrosine Kinase (BTK). It inhibits BCR signaling, preventing B-cell proliferation and differentiation into plasma cells (the source of autoantibodies like anti-dsDNA).

  • Upadacitinib (ABT-494): Selectively inhibits Janus Kinase 1 (JAK1).[1][2] It blocks the signaling of key pro-inflammatory cytokines (IFN

    
    , IFN
    
    
    
    , IL-6) that drive the SLE flare loop.
Visualization: The Convergent Blockade

The following diagram illustrates how these two distinct pathways converge on nuclear transcription factors (NF-


B and STATs) to drive SLE pathology.

MOA_Pathway cluster_BCR B-Cell Receptor Pathway cluster_JAK Cytokine Receptor Pathway BCR BCR Activation Syk Syk BCR->Syk BTK BTK Syk->BTK NFkB NF-κB Activation BTK->NFkB Inflammation SLE Pathogenesis (Flares/Tissue Damage) NFkB->Inflammation Autoantibodies Cytokine IL-6 / IFN-α JAK1 JAK1 Cytokine->JAK1 STAT STAT Phosphorylation JAK1->STAT STAT->Inflammation Cytokine Storm Elsubrutinib Elsubrutinib (BTK Inhibitor) Elsubrutinib->BTK Upadacitinib Upadacitinib (JAK1 Inhibitor) Upadacitinib->JAK1

Caption: Dual-pathway blockade.[3][4][5] Elsubrutinib halts BCR-mediated autoantibody generation, while Upadacitinib dampens cytokine amplification loops.

Comparative Analysis: Why These Molecules?

In drug development, "why" is as important as "how." You are not just testing a BTK/JAK combo; you are testing this specific high-selectivity pair.

Selectivity Profiles

The success of this combination relies on minimizing off-target toxicity (e.g., avoiding JAK2-related anemia or EGFR-related rash).

FeatureElsubrutinib Ibrutinib (Alternative) Upadacitinib Tofacitinib (Alternative)
Primary Target BTK (Covalent)BTK (Covalent)JAK1 (Selective)JAK1 / JAK3 (Pan-JAK)
Selectivity High (>300x vs kinases with Cys481)Low (Hits EGFR, ITK, TEC)High (>40x vs JAK2)Moderate (Hits JAK2/3)
Key Off-Target Risk MinimalAtrial Fibrillation (via C-terminal Src kinase), Rash (EGFR)Minimal Anemia (spares EPO/JAK2)Anemia, NK cell depletion
In Vitro IC50 ~0.5 - 2 nM (PBMC pBTK)~0.5 nM~10 - 40 nM (Cellular JAK1)~50 - 100 nM

Expert Insight: When designing your controls, use Ibrutinib and Tofacitinib as positive controls for inhibition, but be aware that their broader "dirty" profiles may mask the specific synergistic mechanism you are trying to isolate with ABBV-599.

Experimental Validation Framework

To prove synergy, we must move beyond simple "Cell Viability" (CTG) assays. In SLE, the relevant endpoints are signaling cross-talk and functional output (IgG production).

Protocol: The "Dual-Stimulation" PBMC Cross-Talk Assay

This protocol stimulates both pathways simultaneously to mimic the active SLE disease state.

Phase 1: Cell Preparation
  • Source: Fresh Human PBMCs (Systemic Lupus Erythematosus patient-derived is ideal; Healthy Donor is acceptable if stimulated).

  • Isolation: Ficoll-Paque density gradient centrifugation.

  • Resting: Rest cells for 2 hours in serum-free media (e.g., AIM-V) to reduce basal phosphorylation background.

Phase 2: The Synergy Matrix (Checkerboard)

Do not test single doses. You must perform a matrix design to calculate the Bliss Independence Score .

  • Axis A (Elsubrutinib): 0, 0.1, 1, 10, 100, 1000 nM.

  • Axis B (Upadacitinib): 0, 1, 10, 100, 500, 1000 nM.

  • Pre-incubation: Treat cells with drug matrix for 1 hour prior to stimulation.

Phase 3: Dual Stimulation
  • Stimulus A (BCR): Anti-IgM/IgG F(ab')2 fragments (10 µg/mL).

  • Stimulus B (Cytokine): Recombinant Human IL-6 (100 ng/mL) OR IFN-

    
     (1000 U/mL).
    
  • Duration:

    • Signaling Readout (Phosflow): 15–30 minutes.

    • Functional Readout (ELISA/Flow): 3–5 days (for IgG/plasmablast differentiation).

Phase 4: Readouts
EndpointMethodTarget MarkerRationale
Proximal Signaling Phosflow (Flow Cytometry)pBTK (Y223) + pSTAT3 (Y705)Proves simultaneous target engagement in B-cells (CD19+).
Functional Output ELISA / AlphaLISATotal IgG / Anti-dsDNAThe ultimate measure of B-cell effector function.
Activation Markers Flow CytometryCD69, CD86, CD80Surface markers of B-cell activation.

Workflow Visualization & Synergy Logic

The following diagram outlines the experimental logic required to calculate the Interaction Index.

Experimental_Workflow cluster_Readouts Parallel Readouts PBMCs PBMC Isolation (SLE/Healthy) Matrix Drug Matrix Setup (6x6 Checkerboard) PBMCs->Matrix Stim Dual Stimulation (Anti-IgM + IL-6) Matrix->Stim Phos Phosflow (pBTK / pSTAT3) Stim->Phos 30 mins ELISA ELISA (IgG Production) Stim->ELISA 5 Days Calc Bliss Independence Calculation Phos->Calc ELISA->Calc Result Synergy Validation (CI < 1.0) Calc->Result

Caption: Workflow for calculating the Combination Index (CI). Parallel readouts ensure both signaling blockade and functional efficacy are captured.

Data Analysis: Calculating Synergy

To scientifically validate the "synergy" claim, you cannot simply show a bar graph where the combo is lower. You must use the Bliss Independence Model .

Formula:



  • 
    : Fractional inhibition by Elsubrutinib alone.
    
  • 
    : Fractional inhibition by Upadacitinib alone.
    
  • 
    : The actual inhibition measured in the combo well.
    

Interpretation:

  • If

    
    : Synergistic  (The combo worked better than the probability of independent events).
    
  • If

    
    : Additive .
    
  • If

    
    : Antagonistic .
    

Expected Result: In SLE B-cells, you should observe Synergy (


)  specifically in the suppression of IgG production and CD69 upregulation, as the JAK pathway amplifies the BCR signal loop.

References

  • AbbVie Inc. (2023). Efficacy and Safety of Upadacitinib or Elsubrutinib Alone or in Combination for Patients With Systemic Lupus Erythematosus: A Phase 2 Randomized Controlled Trial. Arthritis & Rheumatology.

  • Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology.

  • Liu, J., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Pharmacology.

  • Zhao, Y., et al. (2014). Bliss independence model for interaction of two drugs. Journal of Biomolecular Screening.

Sources

Safety profile of ABBV-599 combination versus individual components

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Safety Guide: ABBV-599 (Elsubrutinib + Upadacitinib) vs. Individual Components [1]

Executive Summary

ABBV-599 is a fixed-dose combination therapy integrating elsubrutinib (a selective Bruton’s Tyrosine Kinase [BTK] inhibitor) and upadacitinib (a JAK1-selective inhibitor).[1][2] This guide objectively compares the safety profile of the combination against its individual components, primarily based on Phase 2 data from the SLEek trial (NCT03978520) in Systemic Lupus Erythematosus (SLE) and supporting data from Rheumatoid Arthritis (RA) studies.

Core Clinical Takeaway: The safety profile of ABBV-599 is driven primarily by the upadacitinib component . The addition of elsubrutinib does not appear to synergistically increase the rate of Serious Adverse Events (SAEs) or malignancies compared to upadacitinib monotherapy. However, a numerical increase in Herpes Zoster infections was observed in the combination arm. Elsubrutinib monotherapy demonstrated a benign safety profile but lacked efficacy in SLE.[1]

Mechanistic Rationale & Signaling Pathways[3]

To understand the safety overlap, one must analyze the target specificity. ABBV-599 is designed to target two non-overlapping pathways central to autoimmune pathology: cytokine signaling (JAK-STAT) and B-cell activation (BCR).

Figure 1: Dual-Targeting Mechanism of ABBV-599

ABBV599_Mechanism cluster_safety Safety Implications UPA Upadacitinib (JAK1 Selective) JAK1 JAK1 Receptor Complex UPA->JAK1 Inhibits ELS Elsubrutinib (BTK Selective) BTK Bruton's Tyrosine Kinase ELS->BTK Inhibits STAT STAT Phosphorylation JAK1->STAT BCR B-Cell Receptor Signaling BTK->BCR CYTOKINE Cytokine Production (IFN, IL-6, IL-10) STAT->CYTOKINE BCELL B-Cell Activation & Autoantibody Production BCR->BCELL Risk1 Infection Risk (JAK-driven) CYTOKINE->Risk1 Risk2 Off-target Bleeding (BTK-driven - Low Risk) BCELL->Risk2

Caption: ABBV-599 targets distinct pathways. Upadacitinib modulates cytokine signaling (JAK1), while Elsubrutinib inhibits B-cell activation (BTK). Safety signals are largely compartmentalized to the JAK pathway.

Pivotal Study Design: SLEek Trial (Phase 2)

The primary data source for this comparison is the Phase 2 SLEek study (NCT03978520) and its Long-Term Extension (LTE).[3][4]

Figure 2: SLEek Trial Safety Assessment Workflow

SLEek_Design Start SLE Patients (Mod/Severe) Rand Randomization (1:1:1:1:1) Start->Rand Arm1 ABBV-599 High Dose (ELS 60mg + UPA 30mg) Rand->Arm1 Arm2 ABBV-599 Low Dose (ELS 60mg + UPA 15mg) Rand->Arm2 Arm3 Elsubrutinib 60mg (Monotherapy) Rand->Arm3 Arm4 Upadacitinib 30mg (Monotherapy) Rand->Arm4 Arm5 Placebo Rand->Arm5 Analysis Safety Analysis (Week 24 & 48) Arm1->Analysis Arm2->Analysis Discontinued (Lack of Efficacy) Arm3->Analysis Discontinued (Lack of Efficacy) Arm4->Analysis Arm5->Analysis

Caption: Study design of the SLEek trial. Note that Elsubrutinib monotherapy and Low Dose combination arms were discontinued early due to lack of efficacy, not safety concerns.[1][5]

Safety Profile Analysis: Combination vs. Components

The following data summarizes adverse events (AEs) from the SLEek trial (Week 48 data) and RA Phase 2 trials.

Overall Adverse Event Rates (Week 48)
Safety ParameterABBV-599 High Dose (ELS 60 + UPA 30)Upadacitinib 30 mg (Monotherapy)Placebo
TEAEs (Any) 75.6%66.0%78.7% - 85.7%
TEAEs (Related) 42.6%32.3%33.3%
Serious AEs (SAEs) 10.3%21.0%17.3%
Discontinuation due to AE Comparable to UPAComparable to ComboLow

Critical Insight:

  • SAE Anomaly: Surprisingly, the combination arm reported fewer Serious Adverse Events (10.3%) compared to Upadacitinib monotherapy (21.0%). While this suggests no synergistic toxicity, it may be a statistical artifact of the sample size rather than a protective effect of Elsubrutinib.

  • Related Events: There is a ~10% increase in drug-related TEAEs in the combination arm vs. UPA monotherapy, likely driven by mild infections or gastrointestinal effects.

Specific Toxicities of Interest

1. Infections (Herpes Zoster)

  • ABBV-599 HD: 4.4 Events / 100 Patient Years (PY)[4]

  • Upadacitinib 30mg: 2.2 Events / 100 Patient Years (PY)[4]

  • Analysis: The combination showed a numerical increase in Herpes Zoster rates. This is a known class effect of JAK inhibitors; the addition of BTK inhibition may slightly elevate this risk, potentially due to broader B-cell modulation.

2. Cardiovascular (MACE) & Venous Thromboembolism (VTE) [4]

  • ABBV-599 HD: 0 confirmed VTEs; 1 non-fatal cerebral aneurysm (unrelated).[5]

  • Upadacitinib 30mg: 0 confirmed VTEs; 1 non-fatal cerebral aneurysm (unrelated).[5]

  • Analysis: No synergistic thrombotic risk was observed through Week 104 (LTE data).

3. Malignancies

  • No malignancies were reported in the combination or monotherapy arms during the controlled periods of the Phase 2 SLEek trial.[5]

Elsubrutinib Monotherapy Profile
  • Efficacy: Failed to meet endpoints in SLE and RA trials.[1]

  • Safety: In RA trials (NCT03682705), Elsubrutinib monotherapy showed AE rates similar to placebo. It does not appear to carry the infection risks associated with JAK inhibitors, nor the significant bleeding risks sometimes seen with first-generation BTK inhibitors (likely due to high selectivity).

Pharmacokinetic (PK) Interactions

  • Upadacitinib Metabolism: Primarily metabolized by CYP3A4 .[6][7]

  • Elsubrutinib Metabolism: While proprietary data is limited, clinical outcomes suggest no clinically significant inhibition of CYP3A4 by Elsubrutinib.

  • Interaction Assessment:

    • If Elsubrutinib were a potent CYP3A4 inhibitor, Upadacitinib exposure would increase, leading to higher rates of anemia, neutropenia, or infections.

Risk-Benefit Assessment for Researchers

FeatureAssessment
Synergistic Toxicity Negative. No evidence of "1+1=3" toxicity.
Dosing Rationale The 60mg/30mg ratio (ABBV-599 HD) provides maximal efficacy. Lowering UPA to 15mg (Low Dose) resulted in loss of efficacy, confirming UPA as the driver.
Monitoring Protocols should follow standard JAK inhibitor guidelines (Lipids, LFTs, CPK, viral reactivation). No additional monitoring is required specifically for the BTK component based on current data.
Clinical Viability While safe, the combination did not statistically outperform Upadacitinib monotherapy in efficacy endpoints in the final analysis, leading to the discontinuation of ABBV-599 for SLE in Phase 3 planning.

References

  • Efficacy and Safety of ABBV-599 High Dose and Upadacitinib Monotherapy for the Treatment of Systemic Lupus Erythematosus: A Phase 2, Double-Blind, Placebo-Controlled Trial Source: Arthritis & Rheumatology (2024) URL:[5][Link]

  • Safety and efficacy of elsubrutinib or upadacitinib alone or in combination (ABBV-599) in patients with rheumatoid arthritis (Phase 2 Trial) Source: The Lancet Rheumatology (2022) URL:[2][Link]

  • Phase II SLEek trial: ABBV-599 and upadacitinib monotherapy in SLE (LTE Results) Source: Lupus Hub / EULAR 2025 Congress Coverage URL:[Link][8]

  • Efficacy and Safety of ABBV-599 High Dose and Upadacitinib Monotherapy: Results Through 104 Weeks (ACR Abstract) Source: ACR Meeting Abstracts URL:[Link]

Sources

Biomarker Comparison Guide: ABBV-599 vs. JAK Inhibitor Monotherapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Targeting Hypothesis

ABBV-599 represents a strategic attempt to address the heterogeneity of Systemic Lupus Erythematosus (SLE) by combining two distinct mechanisms: Upadacitinib (JAK1-selective inhibitor) and Elsubrutinib (BTK inhibitor).

The core hypothesis is that while JAK inhibition suppresses cytokine-driven inflammation (Type I IFN, IL-6), it may not fully arrest B-cell receptor (BCR) mediated autoantibody production. Adding BTK inhibition aims to silence this B-cell hyperactivity.

Key Insight for Developers: In the Phase 2 SLEek trial, while ABBV-599 met primary endpoints, it did not demonstrate superior efficacy over Upadacitinib monotherapy in the general SLE population.[1] This guide analyzes the biomarker data to understand why, comparing the pharmacodynamic (PD) footprints of the combination versus the monotherapy.

Mechanistic Architecture & Signaling Pathways

To understand the biomarker strategy, we must visualize where these drugs intersect.

Diagram 1: Dual Pathway Blockade (JAK-STAT & BCR-BTK)

This diagram illustrates the convergent impact of ABBV-599 on gene transcription compared to standard JAK inhibitors.

ABBV599_Mechanism cluster_JAK Cytokine Signaling (JAK Pathway) cluster_BTK B-Cell Receptor Signaling (BTK Pathway) cluster_Nucleus Nucleus (Transcriptional Output) Cytokine Type I IFNs / IL-6 Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 (Target: Upadacitinib) Receptor->JAK1 STAT STAT1 / STAT3 JAK1->STAT Phosphorylation pSTAT pSTAT (Biomarker) STAT->pSTAT IGS IFN Gene Signature pSTAT->IGS Translocation Antigen Auto-Antigen (dsDNA) BCR BCR Complex Antigen->BCR BTK BTK (Target: Elsubrutinib) BCR->BTK NFkB NF-κB BTK->NFkB pBTK pBTK / Occupancy (Biomarker) BTK->pBTK Bcell_Act B-Cell Activation Genes NFkB->Bcell_Act Pathology SLE Pathology (Autoantibodies, Inflammation) IGS->Pathology Bcell_Act->Pathology UPA Upadacitinib UPA->JAK1 Inhibits ELS Elsubrutinib ELS->BTK Covalent Bond

Caption: Convergence of JAK1 and BTK inhibition on SLE pathology.[1][2][3] ABBV-599 targets both arms, whereas standard JAK inhibitors only block the blue pathway.

Comparative Biomarker Performance

The following table synthesizes data from the Phase 2 SLEek trial and related mechanistic studies. It contrasts ABBV-599 against Upadacitinib (JAK1 mono) and Tofacitinib (Pan-JAK).

Table 1: Pharmacodynamic & Disease Biomarker Profile[3]
Biomarker CategorySpecific BiomarkerUpadacitinib (JAK1 Mono)ABBV-599 (JAK1 + BTK)Tofacitinib (Pan-JAK)Clinical Insight
Target Engagement pSTAT1 / pSTAT3 High Reduction (↓↓↓)High Reduction (↓↓↓)High Reduction (↓↓↓)JAK component in ABBV-599 remains fully potent.
BTK Occupancy No Effect>90% Occupancy No EffectConfirms Elsubrutinib enters cells and binds target, even if clinical efficacy wasn't additive.
Serology (SLE) Anti-dsDNA Moderate Reduction (↓↓)Moderate Reduction (↓↓)Moderate Reduction (↓↓)Critical Finding: Adding BTK inhibition did not significantly lower anti-dsDNA beyond JAK inhibition alone.
Total IgG / IgM ReducedReducedReducedJAK inhibition appears to drive the majority of plasma cell modulation in this context.
Gene Signatures IFN Signature (IGS) Strong Suppression Strong Suppression Strong SuppressionThe "Interferonopathy" aspect of SLE is managed by the JAK component.
Neutrophil Modules Neutral / MildIncreased (↑)NeutralDifferentiation: ABBV-599 uniquely upregulated neutrophil modules, likely a specific downstream effect of BTK inhibition in SLE.
Cell Subsets B-Cell Counts Transient IncreaseTransient IncreaseVariablePeripheral B-cell numbers often rise due to blockage of tissue homing chemokines (CXCL13), observed in both arms.

Experimental Protocols for Validation

To validate these biomarkers in your own translational studies, standard assays are insufficient. You must use Phospho-Flow Cytometry (for JAK) and Probe-Based Occupancy Assays (for BTK).

Protocol A: Dual-Pathway Phospho-Flow Cytometry

Purpose: To simultaneously measure JAK1 inhibition (pSTAT) and B-cell activation in heterogeneous whole blood.

The Challenge: Standard fixation destroys surface markers; standard permeabilization (saponin) doesn't expose nuclear STATs. The Solution: A Methanol-based permeabilization protocol optimized for epitope preservation.

  • Collection: Collect whole blood in Sodium Heparin tubes. Rest at 37°C for 30 mins to reset basal phosphorylation.

  • Stimulation (Ex Vivo):

    • Aliquot 100 µL blood per tube.

    • Treat with Drug (ABBV-599 or controls) for 15 mins at 37°C.

    • Stimulate with IFN-α (100 ng/mL) (activates STAT1) or Anti-IgM (activates BTK/PLCγ2) for 15 mins.

  • Fixation: Add pre-warmed Paraformaldehyde (final 1.5%) directly to blood. Incubate 10 mins at RT.

  • Permeabilization (Critical Step):

    • Centrifuge and aspirate.[4]

    • Resuspend pellet vigorously while adding ice-cold Methanol (90%) dropwise.

    • Incubate 30 mins on ice. (Samples can be stored at -20°C for weeks here).

  • Staining:

    • Wash 2x with PBS + 1% BSA.

    • Stain with surface markers resistant to methanol: CD3-FITC, CD19-PE, CD20-PerCP .

    • Stain with intracellular markers: pSTAT1 (Y701)-Alexa647 and pBTK (Y223)-PE-Cy7 .

  • Analysis: Gate on CD19+ B-cells and CD3+ T-cells. Calculate Median Fluorescence Intensity (MFI) fold change over unstimulated control.

Protocol B: BTK Occupancy Assay (Fluorescent Probe)

Purpose: To verify that Elsubrutinib is physically binding to BTK, distinguishing "lack of efficacy" from "lack of exposure."

Mechanism: Elsubrutinib is a covalent inhibitor. We use a fluorescent BODIPY-conjugated probe that binds to the same cysteine residue (Cys481). If the drug has occupied the site, the probe cannot bind (Signal Loss = Target Engagement).

  • PBMC Isolation: Isolate PBMCs from treated subjects (or in vitro treated blood).

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Probe Reaction:

    • Incubate lysate with BODIPY-BTK Probe (1 µM) for 1 hour at RT.

    • Control: Incubate a separate aliquot with excess free Elsubrutinib (to define 100% occupancy/background).

  • Separation: Run samples on SDS-PAGE gel.

  • Detection: Scan gel on a fluorescent imager (Typhoon or similar) at the probe's excitation wavelength.

  • Quantification:

    • Normalize probe signal to Total BTK (measured via Western Blot on the same membrane).

    • % Occupancy = 1 - (Signal_Sample / Signal_VehicleControl) * 100 .

Experimental Workflow Visualization

Workflow cluster_Sample Sample Prep cluster_Process Processing cluster_Readout Readout Blood Whole Blood (Heparin) Drug Drug Treatment (15-60 min) Blood->Drug Stim Stimulation (IFN-α / Anti-IgM) Drug->Stim Fix Fixation (1.5% PFA) Stim->Fix Perm Permeabilization (Ice-Cold Methanol) Fix->Perm Stain Staining (pSTAT / pBTK / CD19) Perm->Stain Flow Flow Cytometry Acquisition Stain->Flow

Caption: Optimized Phospho-Flow workflow for simultaneous detection of JAK and BTK signaling events.

Critical Analysis & Conclusion

The comparison of ABBV-599 against JAK monotherapies offers a vital lesson in redundancy versus synergy.

  • JAK Dominance: The biomarker data confirms that JAK inhibition (Upadacitinib) is the primary driver of clinical response in SLE. It potently suppresses the IFN signature and, surprisingly, downstream B-cell parameters (IgG, anti-dsDNA) without needing direct BTK blockade.

  • The "Ceiling Effect": In the SLEek trial, the robust efficacy of Upadacitinib likely created a "ceiling" that made it difficult to detect an incremental benefit from Elsubrutinib, despite confirmed target engagement (BTK occupancy).

  • Future Application: While ABBV-599 may not replace JAK monotherapy for general SLE, biomarker profiling (specifically high B-cell gene signatures resistant to JAKi) could identify a niche sub-population where the dual mechanism is required.

Recommendation: For current drug development, use pSTAT1 as the primary pharmacodynamic decision-making biomarker. Use BTK Occupancy only to confirm mechanism, not as a surrogate for efficacy in this specific combination.

References

  • Efficacy and safety of ABBV-599 high dose (elsubrutinib 60 mg and upadacitinib 30 mg) and upadacitinib monotherapy for the treatment of systemic lupus erythematosus: a phase 2, double-blind, placebo-controlled trial. Source: Annals of the Rheumatic Diseases / EULAR 2023

  • Treatment with Upadacitinib in Patients with Systemic Lupus Erythematosus Results in the Inhibition of B-Cell–related Biomarkers: Analysis of the M19-130 (SLEek) Phase 2 Study. Source: ACR Convergence Abstracts

  • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib Target Engagement. Source: PubMed / Scientific Reports (Methodology Basis)

  • Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway. Source: PubMed / Clinical Immunology

Sources

Safety Operating Guide

Proper Disposal Procedures for Novel Compound BCM-599: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound designated "BCM-599" does not correspond to a publicly indexed chemical entity. Therefore, this document provides a procedural framework for establishing a safe and compliant disposal plan for a novel or uncharacterized substance. The principles outlined are based on established best practices in laboratory safety and hazardous waste management. Direct consultation with your institution's Environmental Health & Safety (EHS) department is mandatory before proceeding with any disposal.

Introduction: The Responsibility of Discovery

In the fast-paced world of drug development, novel chemical entities (NCEs) are synthesized daily. While the focus is often on therapeutic potential, the responsibility for safe handling and disposal is paramount. A compound without a documented disposal protocol, such as BCM-599, must be treated as an "unknown" for waste management purposes. This guide provides a systematic approach for researchers to characterize, segregate, and safely dispose of such compounds in compliance with federal and local regulations, ensuring the safety of personnel and the environment.

The foundational U.S. regulation for waste management is the Resource Conservation and Recovery Act (RCRA), which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its creation to its disposal—a framework known as "cradle to grave".[1][2][3][4] Adherence to RCRA principles, as implemented by your institution, is not optional.

Pre-Disposal Characterization: From "Unknown" to "Known"

Before any disposal action can be taken, the hazards associated with BCM-599 must be determined. Federal regulations prohibit the transport, storage, or disposal of wastes with an unknown identity.[5] Disposal companies will not accept unknown chemical waste without analysis, which can be costly.[5][6] The responsibility for this characterization lies with the waste generator.

Review of Existing Data

Compile all available information on BCM-599. This includes:

  • Synthetic Route: What reagents, catalysts, and solvents were used? Do any of these impart hazardous characteristics (e.g., heavy metals, reactive functional groups)?

  • Chemical Structure: Analyze the functional groups present. Are there moieties associated with toxicity, reactivity (e.g., peroxides, azides), or other hazards?

  • Physical Properties: Note its physical state (solid, liquid), solubility, and any observed stability issues.

  • Analytical Data: Review data from techniques like NMR, LC-MS, and XRF, which can confirm structure and identify elemental concerns.[7]

Consultation with EHS

Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will provide specific guidance based on local regulations and disposal vendor requirements. Present your compiled data to your Chemical Hygiene Officer or EHS specialist. They are trained to interpret this information and guide you through the appropriate disposal pathway.

Preliminary Hazard Evaluation

If data is limited, a preliminary hazard evaluation may be necessary. This should only be performed by trained personnel following a strict protocol.[8] Simple tests can help classify the waste:

  • pH Analysis: Determine if the waste is corrosive.

  • Reactivity Screening: Check for reactivity with water or air.[8]

  • Flammability: Assess the flashpoint if it is a liquid.

Crucially, if the composition of a laboratory-produced chemical is not known, it must be assumed to be hazardous. [9]

Waste Stream Segregation: A Decision-Making Workflow

Proper segregation is critical to prevent dangerous reactions within waste containers and to ensure compliant disposal.[10] The following decision tree, represented as a workflow diagram, guides the process of placing BCM-599 into the correct waste stream.

G start Start: Characterize BCM-599 Waste is_acute_tox Is it Acutely Toxic? (e.g., P-listed waste) start->is_acute_tox is_reactive Is it Reactive? (e.g., water-reactive, forms peroxides) is_acute_tox->is_reactive No acute_tox_waste Acutely Toxic Waste Container is_acute_tox->acute_tox_waste Yes is_ignitable Is it Ignitable? (Flashpoint < 60°C) is_reactive->is_ignitable No reactive_waste Reactive Waste Container (Special Handling) is_reactive->reactive_waste Yes is_corrosive Is it Corrosive? (pH <= 2 or pH >= 12.5) is_ignitable->is_corrosive No flammable_waste Flammable Liquid Waste is_ignitable->flammable_waste Yes is_solid Is it a Solid? is_corrosive->is_solid No corrosive_waste Corrosive Waste (Acid/Base Segregated) is_corrosive->corrosive_waste Yes is_halogenated Is it a Halogenated Organic? halogenated_waste Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No is_solid->is_halogenated No (Liquid) solid_waste Solid Chemical Waste is_solid->solid_waste Yes

Caption: Waste Segregation Decision Tree for BCM-599.

Step-by-Step Disposal Protocol

This section provides an illustrative protocol assuming BCM-599 has been characterized as a non-halogenated, solid organic compound with moderate toxicity.

Personal Protective Equipment (PPE)

Before handling BCM-599 waste, don the appropriate PPE as specified in your Chemical Hygiene Plan.[11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), ensuring compatibility with BCM-599 and any solvents used.

  • Body Protection: A standard laboratory coat. Fire-resistant coats are required when handling pyrophoric or large quantities of flammable materials.[12]

Waste Collection
  • Select Container: Obtain a designated "Solid Chemical Waste" container from your EHS department or stockroom. Ensure it is in good condition and compatible with the waste.[13]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[13] Fill in all required information:

    • The words "Hazardous Waste".[13]

    • Generator's Name and Laboratory Information.

    • Chemical Contents: List "BCM-599" and any other constituents by their full chemical names (no formulas or abbreviations).[14] List percentages of each component.

    • Accumulation Start Date.

  • Transfer: Carefully transfer the solid BCM-599 waste into the labeled container using a spatula or scoop. Minimize the creation of dust.

  • Closure: Securely close the container lid. Waste containers must be kept closed except when actively adding waste.[13][15]

Decontamination

Proper decontamination of work surfaces and equipment is essential to prevent unintended exposure.

  • Gross Decontamination: Remove bulk solid residue by scraping or sweeping, taking care not to aerosolize dust.[16]

  • Surface Wipe: Select a solvent in which BCM-599 is soluble. Wipe down the contaminated surface with a disposable towel wetted with the solvent.

  • Secondary Wipe: Perform a final wipe with soap and water.[16]

  • Dispose of Debris: All contaminated materials (gloves, towels, weigh boats, etc.) must be placed in the solid chemical waste container along with the BCM-599.[16][17]

Request for Pickup

Once the waste container is full or you have finished the project, submit a hazardous waste pickup request to your EHS department through their designated system. Do not allow waste to accumulate for more than 90 days for large quantity generators.[10][18]

Emergency Procedures: Spill Response

In the event of a spill, your immediate response is critical. Procedures vary based on the spill's size and the material's toxicity.

Spill TypeHazard LevelAction Protocol
Minor Spill Low toxicity, non-volatile solid, <100g1. Alert nearby personnel.[17] 2. Don appropriate PPE. 3. Cover the spill with a damp paper towel to avoid raising dust.[19] 4. Gently sweep the material into a plastic dustpan or onto a piece of cardboard. 5. Place the spilled material and all cleanup debris into the hazardous waste container.[17][20] 6. Decontaminate the area and report the spill to your supervisor and EHS.
Major Spill High toxicity, volatile, or large quantity1. EVACUATE the immediate area. 2. Alert others and your supervisor. 3. If flammable, turn off ignition sources.[17] 4. Close the laboratory doors and prevent entry. 5. Call your institution's emergency number and EHS for assistance. Do not attempt to clean it up yourself.

References

  • Resource Conservation and Recovery Act . (n.d.). Wikipedia. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) . (n.d.). South Carolina Department of Environmental Services. Retrieved from [Link]

  • RCRA Regulations Explained . (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Summary of the Resource Conservation and Recovery Act . (2024, July 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories (1910.1450) . (n.d.). U.S. Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Spill Response Procedures . (n.d.). University of Louisville Department of Environmental Health and Safety. Retrieved from [Link]

  • Decontamination, Disinfection and Spill Response (Chapter 8) . (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories . (n.d.). The University of Tennessee, Knoxville, Environmental Health & Safety. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill . (2023, May 5). Laboratory Manager. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . (n.d.). U.S. Occupational Safety and Health Administration. Retrieved from [Link]

  • Unknown Waste Characterization Procedure . (n.d.). Auburn University Risk Management & Safety. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel. Retrieved from [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . (2021, May 27). Safety Partners, LLC. Retrieved from [Link]

  • The OSHA Laboratory Standard . (2020, April 1). Laboratory Manager. Retrieved from [Link]

  • Waste Characterisation, Unknown Chemical Contamination and Lead in Paint Analysis . (n.d.). LPD Lab Services. Retrieved from [Link]

  • EPA tweaks hazardous waste rules for academic labs . (2008, December 9). Chemistry World. Retrieved from [Link]

  • Unknown Chemical Waste Disposal . (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved from [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES . (2004, May 26). InsideEPA.com. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved from [Link]

  • Toxic waste . (n.d.). Wikipedia. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . (n.d.). Purdue University Engineering. Retrieved from [Link]

  • Hazardous Waste Management Safety Video . (2009, October 21). University of California, Los Angeles [YouTube Channel]. Retrieved from [Link]

  • School Science Safety | Disposal of Hazardous Waste . (2023, June 21). Puget Sound ESD [YouTube Channel]. Retrieved from [Link]

  • RESEARCH ENVIRONMENTAL HEALTH AND SAFETY HANDBOOK . (2020, November 1). Columbia University. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCM-599
Reactant of Route 2
Reactant of Route 2
BCM-599

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。